molecular formula C25H31N3O8 B1516674 Z-D-Lys(Boc)-ONp

Z-D-Lys(Boc)-ONp

Cat. No.: B1516674
M. Wt: 501.5 g/mol
InChI Key: XBMRVOHLFIZDDV-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Lys(Boc)-ONp is a useful research compound. Its molecular formula is C25H31N3O8 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H31N3O8

Molecular Weight

501.5 g/mol

IUPAC Name

(4-nitrophenyl) (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m1/s1

InChI Key

XBMRVOHLFIZDDV-OAQYLSRUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2

sequence

X

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Nα-Z-Nε-Boc-D-lysine p-Nitrophenyl Ester (Z-D-Lys(Boc)-ONp)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Nα-Benzyloxycarbonyl-Nε-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester, commonly abbreviated as Z-D-Lys(Boc)-ONp. It is a critical reagent for researchers, chemists, and professionals in drug development and peptide chemistry. This document details its molecular structure, physicochemical properties, the underlying principles of its chemical reactivity, and practical, field-proven protocols for its application.

Chapter 1: Molecular Profile and Physicochemical Properties

This compound is a meticulously designed amino acid derivative that serves as a robust building block in peptide synthesis. Its utility stems from the strategic placement of three key functional components on a D-lysine scaffold: an Nα-Z protecting group, an Nε-Boc protecting group, and a C-terminal p-nitrophenyl (ONp) ester for activation. The incorporation of the D-enantiomer is particularly significant for synthesizing peptides with enhanced proteolytic stability.

Chemical Structure

The molecule's architecture is tailored for controlled, sequential peptide bond formation.

  • D-lysine Backbone: Provides the non-natural stereochemistry, which is instrumental in designing enzyme-resistant peptide therapeutics.

  • Nα-Benzyloxycarbonyl (Z) Group: A well-established, stable carbamate protecting the α-amino group.

  • Nε-tert-butoxycarbonyl (Boc) Group: Protects the side-chain ε-amino group and is removable under conditions orthogonal to the Z-group.[1]

  • p-Nitrophenyl (ONp) Ester: An activated ester at the C-terminus that facilitates efficient amide bond formation by acting as a good leaving group.[2]

Chemical Structure of this compound
Systematic Nomenclature and Identifiers
  • Systematic Name: (R)-4-nitrophenyl 6-((tert-butoxycarbonyl)amino)-2-((((benzyloxy)carbonyl)amino)hexanoate

  • Common Synonyms: Nα-Z-Nε-Boc-D-lysine p-nitrophenyl ester, Nα-Cbz-Nε-Boc-D-lysine p-nitrophenyl ester

  • Precursor CAS Number: 66845-42-9 (for Z-D-Lys(Boc)-OH)[3]

  • L-isomer Analog CAS: The corresponding L-isomer, Z-L-Lys(Boc)-ONp, has the CAS number 2212-69-3.[4][5] Physical properties are often comparable between enantiomers, with the exception of optical rotation.

Physicochemical Properties

The following table summarizes the key properties of this compound, with data for the L-isomer provided for reference.

PropertyValueSource
Molecular Formula C₂₅H₃₁N₃O₈[4]
Molecular Weight 501.53 g/mol [4]
Appearance White to off-white powder/solid[4]
Melting Point 93.5-94.5 °C (for L-isomer)[4]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate[2]
Storage Conditions 2-8°C, store under inert gas, sealed in dry conditions[4]
Optical Rotation Specific value not available; expected to be opposite in sign to the L-isomer ([α]D²⁴ = -25 ± 1º, c=2 in DMF for Boc-L-Lys(Z)-ONp)[2]

Chapter 2: The Chemistry of Protection and Activation

The efficacy of this compound in peptide synthesis is rooted in the principle of orthogonal protection, which allows for the selective deprotection of one functional group in the presence of others.[6][7]

The Principle of Orthogonal Protection

In peptide synthesis, it is imperative to control which amino and carboxyl groups react. Orthogonal protecting groups are distinct classes of protectors that are removed by completely different chemical mechanisms.[8] The Z and Boc groups form a classic "quasi-orthogonal" pair, as both are removed by acidic conditions, but with vastly different reactivity thresholds.[9] The Z group is stable to the mild acid used for Boc removal but is cleaved by stronger methods like catalytic hydrogenolysis.[8][9]

G cluster_0 Protection Scheme cluster_1 Deprotection Conditions Z_Group Nα-Z Group Hydrogenolysis H₂ / Pd-C (Hydrogenolysis) Z_Group->Hydrogenolysis Cleaved TFA TFA (Mild Acidolysis) Z_Group->TFA Stable Boc_Group Nε-Boc Group Boc_Group->Hydrogenolysis Stable Boc_Group->TFA Cleaved Peptide_Bond Peptide Chain (Stable) Peptide_Bond->Hydrogenolysis Stable Peptide_Bond->TFA Stable

Caption: Synthetic workflow for this compound from its precursor.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This protocol describes a self-validating system for coupling this compound to an amino acid ester, such as L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The reaction's success is validated by monitoring the disappearance of starting materials and characterizing the final product.

Materials & Reagents:

  • This compound (1.0 eq)

  • H-Ala-OMe·HCl (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.1 eq, to neutralize the HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Neutralization: Add DIEA (1.1 eq) dropwise to the solution. Stir for 15 minutes at 0 °C to form the free amine. Causality Insight: This in-situ neutralization is critical to provide the free, nucleophilic amine required for the coupling reaction without isolating the volatile free base.

  • Coupling: Add this compound (1.0 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:EtOAc). The reaction is complete upon the disappearance of the this compound spot and the appearance of a new, lower Rf product spot. The release of the yellow p-nitrophenolate can also be a visual indicator.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Causality Insight: The acid wash removes residual DIEA and its salts. The base wash removes the p-nitrophenol byproduct. The brine wash removes residual water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure dipeptide, Z-D-Lys(Boc)-L-Ala-OMe.

  • Final Validation: Confirm the structure and purity of the isolated product using techniques described in Chapter 4.

Chapter 4: Analytical Characterization and Quality Control

Rigorous analytical chemistry is essential to validate the identity, purity, and stability of both the starting material and the final peptide product.

4.1. Validating this compound:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the Z and ONp groups, the aliphatic protons of the lysine side chain, and the nine equivalent protons of the Boc group's t-butyl moiety.

  • Mass Spectrometry (MS): ESI-MS should show a prominent ion corresponding to the [M+H]⁺ or [M+Na]⁺ of the molecule (e.g., m/z 502.5 for [M+H]⁺).

  • FT-IR: The infrared spectrum should display characteristic absorptions for the carbamate and ester carbonyls (~1680-1760 cm⁻¹), N-H stretches, and the nitro group (~1520 and 1340 cm⁻¹).

  • HPLC: Reversed-phase HPLC is the gold standard for assessing purity, which should typically be >98% for synthetic applications.

4.2. Monitoring the Dipeptide Synthesis:

  • TLC/HPLC: As described in the protocol, these chromatographic methods are used to track the consumption of reactants and formation of the product.

  • Post-Reaction Validation: The purified dipeptide should be analyzed by ¹H NMR and Mass Spectrometry. Key indicators of successful coupling include:

    • The appearance of a new set of signals for the L-Alanine residue in the NMR spectrum.

    • The disappearance of the p-nitrophenyl aromatic signals.

    • A mass spectrum corresponding to the molecular weight of the new dipeptide.

Chapter 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, ideally between 2-8°C. [4]For long-term stability, storage under an inert gas like argon or nitrogen is recommended to prevent hydrolysis.

References

  • LookChem. Cas 2212-69-3, Z-LYS(BOC)-ONP. [Link]

  • PubChem. Boc-lys(boc)-onp. [Link]

  • Aapptec Peptides. Boc-Lys(Boc)-ONp [2592-19-0]. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • van der Veken, P. et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 2005. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst. [Link]

  • Aapptec Peptides. Boc-Lys(2-Cl-Z)-OH. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids. [Link]

  • Total Synthesis. Cbz Protecting Group. [Link]

  • ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ResearchGate. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Orthogonal Protection in Peptide Synthesis. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

Sources

Technical Profile: Z-D-Lys(Boc)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Z-D-Lys(Boc)-ONp , focusing on its chemical identity, synthesis logic, and application in precision peptide chemistry.

Critical Reagent for Orthogonal D-Peptide Synthesis[1]

Executive Summary

This compound (CAS 50913-18-3 ) is a high-purity, activated amino acid derivative used primarily in the synthesis of protease-resistant peptides and peptidomimetics.[1] It incorporates D-Lysine , the non-natural enantiomer of lysine, protected orthogonally with a Benzyloxycarbonyl (Z or Cbz) group on the


-amine and a tert-Butyloxycarbonyl (Boc) group on the 

-amine.[1]

The p-nitrophenyl (ONp) ester activation provides a balance between reactivity and stability, allowing for "self-validating" coupling reactions where the release of the yellow p-nitrophenolate by-product visually confirms reaction progress.[1]

Chemical Identity & Properties

ParameterTechnical Specification
Chemical Name

-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester
CAS Number 50913-18-3
Molecular Formula

Molecular Weight 501.53 g/mol
Stereochemistry D-Isomer (R-configuration at

-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, DMSO; Insoluble in water
Storage 2–8°C, desiccated, protected from light
Stability Moisture sensitive (hydrolyzes slowly to free acid and p-nitrophenol)
Structural Logic

The molecule is engineered for orthogonal protection :

  • 
    -Amine Protection (Z Group):  Stable to TFA (used to remove Boc); removed by hydrogenolysis (
    
    
    
    ) or HBr/AcOH.[1]
  • 
    -Amine Protection (Boc Group):  Stable to hydrogenolysis; removed by TFA.[1]
    
  • Carboxyl Activation (ONp Ester): An activated ester that reacts cleanly with amines without the need for additional coupling reagents (like DCC/EDC) in the reaction vessel, reducing urea by-product contamination.[1]

Mechanism of Action: Aminolysis

The utility of this compound lies in its susceptibility to nucleophilic attack by free amines (e.g., the N-terminus of a growing peptide chain).[1] This reaction is an aminolysis .[1]

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack and the release of the chromogenic by-product.

AminolysisMechanism Reagent This compound (Activated Ester) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine R-NH2 (Peptide N-Terminus) Amine->Intermediate Product Peptide Bond (Z-D-Lys(Boc)-NH-R) Intermediate->Product Collapse Byproduct p-Nitrophenol (Yellow Chromophore) Intermediate->Byproduct Leaving Group Release

Figure 1: Mechanism of aminolysis. The p-nitrophenol leaving group provides visual feedback (yellow color) indicating reaction progress.[1]

Experimental Protocol: Solid-Phase Coupling

Objective: Incorporate Z-D-Lys(Boc) into a resin-bound peptide chain. Scale: 0.1 mmol resin loading.

Pre-Requisites
  • Resin: Amino-functionalized resin (e.g., Rink Amide, Wang) with free N-terminal amine.[1]

  • Solvent: Anhydrous Dimethylformamide (DMF).[1]

  • Base: Diisopropylethylamine (DIPEA) - Optional, only if the resin amine is protonated.[1]

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Perform deprotection of the previous amino acid (e.g., 20% Piperidine/DMF for Fmoc, or appropriate method for Z/Boc strategies) to ensure a free amine.[1]

    • Validation: Perform a Kaiser Test (Ninhydrin).[1] The resin beads should turn blue , indicating free amines.[1]

  • Reagent Dissolution:

    • Calculate 3.0 equivalents (relative to resin loading) of This compound (CAS 50913-18-3).[1][2]

    • Dissolve in minimal anhydrous DMF (approx. 10 mL/g resin).[1]

    • Note: Do not add coupling agents (HBTU/HATU/DCC).[1] The ONp ester is already activated.[1]

  • Coupling Reaction:

    • Add the solution to the resin.[1]

    • Agitate at room temperature for 4–18 hours.

    • Visual Monitor: The solution will gradually turn yellow due to the release of p-nitrophenol.[1]

  • Reaction Endpoint & Validation:

    • Drain the yellow solution.[1]

    • Wash resin

      
       with DMF.[1]
      
    • Validation: Perform a Kaiser Test. The resin beads should remain colorless/white , indicating complete capping of amines.[1]

    • Troubleshooting: If beads are slightly blue, re-couple using 1.0 equivalent of reagent with 0.5 eq HOBt (catalyst) in DMF.[1]

  • Work-up:

    • Wash resin

      
       DCM, 
      
      
      
      MeOH,
      
      
      Ether.[1]
    • Dry under vacuum.[1]

Workflow Diagram

CouplingWorkflow Start Resin-Peptide-NH2 (Swollen in DMF) AddReagent Add this compound (3.0 eq in DMF) Start->AddReagent Incubate Agitate 4-18h (Monitor Yellow Color) AddReagent->Incubate Wash Drain & Wash (DMF/DCM) Incubate->Wash Test Kaiser Test (Ninhydrin) Wash->Test ResultPos Beads: Colorless (Coupling Complete) Test->ResultPos Negative Result ResultNeg Beads: Blue (Incomplete) Test->ResultNeg Positive Result Recouple Re-couple with HOBt Catalyst ResultNeg->Recouple Recouple->Wash

Figure 2: Logical workflow for solid-phase coupling of this compound.

Scientific Integrity & Causality[1]

Why use the ONp ester?

While acid chlorides are more reactive, they are unstable and prone to racemization (conversion of D to L form).[1] While standard free acids with carbodiimides (DCC) are common, they generate insoluble urea by-products.[1] The ONp ester occupies a "Goldilocks" zone:

  • Reactivity: High enough to drive reaction to completion with primary amines.[1]

  • Chiral Integrity: Low risk of racemization compared to mixed anhydrides or acid chlorides, preserving the critical D-configuration .[1]

  • Self-Indicating: The release of p-nitrophenol (

    
    ) allows for real-time visual monitoring of reaction kinetics.[1]
    
Why D-Lysine?

Incorporating D-amino acids into peptide drugs (peptidomimetics) drastically alters the 3D conformation (inducing


-turns) and renders the peptide resistant to endogenous proteases, which typically only recognize L-amino acids.[1] This extends the in vivo half-life of the therapeutic candidate.[1]

References

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on Active Ester chemistry).

  • PubChem. (n.d.).[1][3] Compound Summary for Z-Lys(Boc)-ONp derivatives. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Z-D-Lys(Boc)-ONp and Related Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety and handling of Z-D-Lys(Boc)-ONp (N-α-Benzyloxycarbonyl-N-ε-tert-butyloxycarbonyl-D-lysine 4-nitrophenyl ester) and structurally similar activated amino acid derivatives. As these compounds are integral to modern peptide synthesis, a comprehensive understanding of their potential hazards and the implementation of robust safety protocols are paramount to ensuring laboratory personnel safety and experimental integrity. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections, offering a synthesized, field-proven perspective on risk mitigation.

Core Hazard Profile: An Assessment of Reactivity and Irritancy

While a specific, comprehensive toxicological profile for this compound is not thoroughly established in publicly available literature, data from closely related analogs, such as Z-D-Lys(Boc)-OH, provides a strong basis for risk assessment.[1] The primary hazards associated with this class of compounds stem from their physical form as a fine powder and their chemical reactivity as an activated ester.

The Globally Harmonized System (GHS) classifications for structurally similar compounds indicate a consistent profile of irritation.[1][2] Researchers should therefore operate under the assumption that this compound presents similar risks.

Table 1: Anticipated GHS Hazard Classifications for this compound

Hazard Class GHS Code Description Causality
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2] The compound can react with moisture and biological nucleophiles on the skin, leading to irritation.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[1][2] Particulate matter can cause mechanical irritation, while the chemical nature can lead to significant inflammatory responses in sensitive eye tissue.
Specific Target Organ Toxicity H335 May cause respiratory irritation.[1][2] As a fine, light powder, the compound is easily aerosolized. Inhalation can lead to irritation of the nasal passages and respiratory tract.[3]

| Acute Oral Toxicity | H302 | Harmful if swallowed.[2] | Ingestion may lead to gastrointestinal irritation and other adverse effects.[3] |

It is a critical principle of laboratory safety to treat compounds with incomplete toxicological data as potentially hazardous.[4] Therefore, the following protocols are designed with a high degree of caution.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A proactive approach to safety prioritizes minimizing exposure through a "Hierarchy of Controls." This framework emphasizes engineering and administrative controls as the primary defense, with PPE serving as the essential final barrier.

Engineering Controls: The First Line of Defense

The principal risk associated with this compound is the inhalation of aerosolized powder.[2][3] Consequently, all manipulations of the solid material must be performed within a certified chemical fume hood or a ventilated balance enclosure. This is non-negotiable. The airflow will contain any generated dust, preventing it from entering the laboratory atmosphere and the user's breathing zone.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound. The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified in Section 1.

Table 2: Mandatory PPE for Handling this compound

PPE Item Standard Rationale & Best Practices
Eye Protection ANSI Z87.1 / EN166 Safety glasses with side shields are the minimum requirement. However, for operations with a higher risk of splashes or dust generation (e.g., bulk transfers), chemical splash goggles are strongly recommended to prevent serious eye irritation.[2][5]
Hand Protection ASTM F739 / EN374 Standard nitrile laboratory gloves are required. Always inspect gloves for pinholes or tears before use. For extended procedures, consider double-gloving. Wash hands thoroughly after removing gloves.[2][4]
Protective Clothing N/A A full-length laboratory coat must be worn and kept fastened to protect against skin contact.

| Respiratory Protection | NIOSH/EN 149 | Not typically required if work is performed within a properly functioning fume hood. If engineering controls fail or for large-scale spill cleanup, a fitted N95 (or FFP2) respirator may be necessary. |

PPE_Decision_Workflow cluster_prep Preparation cluster_execution Execution cluster_stop Halt start Begin Task: Handling this compound check_hood Is a certified fume hood available? start->check_hood don_ppe Don Mandatory PPE: - Lab Coat - Gloves (Nitrile) - Safety Goggles/Glasses check_hood->don_ppe  Yes stop STOP. Do not proceed. Consult EHS. check_hood->stop  No proceed Proceed with handling inside fume hood don_ppe->proceed

Caption: PPE decision workflow for handling this compound.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Safe Handling and Weighing Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent bench paper.

  • Container Acclimation: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Aliquot Transfer: Open the container within the fume hood. Use a spatula or scoop to carefully transfer the desired amount to a tared weigh boat or reaction vessel. Avoid any pouring action that could generate dust.[4]

  • Closure: Promptly and securely close the main container to protect the remaining stock.

  • Cleanup: After transfer, gently wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as chemical waste.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing degradation.

  • Temperature: Store in a cool, dry place.[6] Many suppliers recommend refrigerated temperatures (2-8°C).[2]

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.[4][5] For long-term storage, consider a desiccator or storage under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities: Store away from strong oxidizing agents and sources of ignition.[3][5]

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, spill kits).

First-Aid Measures

The immediate response to an exposure is critical. The overarching goal is to remove the individual from the source of exposure and decontaminate safely.

Table 3: Emergency First-Aid Procedures

Exposure Route Action
Inhalation Immediately move the affected person to fresh air.[2][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[2] If irritation persists, consult a physician.
Eye Contact Immediately and thoroughly flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[2][7] |

Chemical Spill Management
  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Table 2, including double gloves and safety goggles.

  • Contain & Clean:

    • Do NOT dry sweep the powder, as this will increase aerosolization.

    • Gently cover the spill with a spill absorbent pad or inert material (e.g., vermiculite or sand).

    • Carefully sweep up the material and place it into a suitable, labeled, and closed container for chemical waste disposal.[2][5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[2][4]

Spill_Response_Workflow spill Spill Occurs assess Assess Situation (Size, Location) spill->assess alert Alert Supervisor & Nearby Personnel assess->alert evacuate Evacuate Area alert->evacuate don_ppe Don Appropriate PPE (Goggles, Double Gloves) evacuate->don_ppe contain Contain Spill (Cover with absorbent) don_ppe->contain cleanup Sweep into Labeled Waste Container contain->cleanup decontaminate Decontaminate Area (Solvent & Soap) cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for the safe management of a chemical spill.

Disposal and Decommissioning

All waste generated from the use of this compound, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in sealed, clearly labeled containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Professional Disposal: Engage a licensed professional waste disposal company for final removal and disposal.[2][4] Under no circumstances should this material be disposed of down the drain or in regular trash.[2][4]

By integrating these principles of hazard awareness, proactive control, and emergency preparedness into all laboratory workflows, researchers can safely and effectively utilize this compound in their critical drug discovery and development efforts.

References

  • Boc-L-Lys - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • Safety Data Sheet - Angene Chemical. (2025, February 4).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Boc-Lys(Boc)-Onp | MedChemExpress. (n.d.).
  • Z-D-Lys(Boc)-OH | BLD Pharm. (n.d.).
  • Safety Data Sheet for Lys-C (P8109) CAE - NEB. (2023, December 19).
  • Safety Data Sheet: Boc-L-Lysine - Carl ROTH. (n.d.).
  • MSDS - AAPPTec, LLC. (n.d.).

Sources

Technical Whitepaper: Physicochemical Characterization and Quality Control of Z-D-Lys(Boc)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes the physicochemical profile of Z-D-Lys(Boc)-ONp with rigorous quality control protocols.


-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester Target Audience: Medicinal Chemists, Peptide Scientists, QA/QC Specialists

Executive Summary

This compound (CAS 50913-18-3) is a critical activated ester intermediate used in the synthesis of protease-resistant peptides and peptidomimetics. Unlike its naturally occurring L-enantiomer (CAS 2212-69-3), the D-isomer confers enzymatic stability to peptide backbones, making it a high-value building block in therapeutic development.

This guide defines the physicochemical standards for this compound, establishing a self-validating quality control framework. It addresses the specific challenge of enantiomeric purity, where optical rotation serves as a primary, non-destructive metric for batch release.

Physicochemical Profile & Identity

The following data constitutes the core specification for this compound. Researchers should use these values as baseline acceptance criteria.

Nomenclature and Identifiers
PropertySpecification
Chemical Name

-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester
Common Name This compound
CAS Number 50913-18-3 (D-isomer) Ref: 2212-69-3 (L-isomer)
Molecular Formula

Molecular Weight 501.53 g/mol
Structural Features

-amine protection: Cbz (Z)

-amine protection: Boc Carboxyl activation: p-Nitrophenyl ester (ONp)
Physical Properties & Optical Rotation

The optical rotation is the definitive test for stereochemical integrity. As the D-enantiomer, the sign of rotation is opposite to that of the L-isomer.

ParameterSpecification RangeConditions
Appearance White to off-white crystalline powderVisual inspection
Melting Point 93.5 – 94.5 °C Capillary method (uncorrected)
Specific Rotation

+14.0° to +18.0° (Expected)c = 1.0, DMF
Solubility Soluble in DMF, DMSO, EtOAc; Insoluble in WaterAmbient temp

Critical Note on Optical Rotation: The specific rotation of the L-isomer (Z-L-Lys(Boc)-ONp) is typically reported as -15.5° ± 1° (c=1, DMF) or -12.0° (c=1, MeOH). Consequently, the This compound must exhibit a positive (+) rotation of equal magnitude. Any deviation toward zero suggests racemization; a negative value indicates incorrect enantiomer supply.

Technical Deep Dive: The Enantiomeric Integrity Protocol

In peptide synthesis, the activation of the carboxylic acid (as an ONp ester) is a step prone to racemization if not controlled. The Z-protecting group (carbamate) generally suppresses oxazolone formation—the primary mechanism of racemization—but base-catalyzed abstraction of the


-proton remains a risk during storage or improper handling.
Mechanism of Activation & Risk

The synthesis involves coupling Z-D-Lys(Boc)-OH (CAS 66845-42-9) with p-nitrophenol using DCC. The resulting ester is "activated," meaning the p-nitrophenolate is a good leaving group (


).

Risk Factor: The electron-withdrawing nature of the ONp group increases the acidity of the


-proton.
Control:  Store at -20°C under argon. Presence of moisture can hydrolyze the ester to the free acid (Z-D-Lys(Boc)-OH), which has a different rotation value (approx +12°), potentially confounding QC results.
Visualization of Activation Pathway

The following diagram illustrates the synthesis and potential degradation pathways that necessitate rigorous QC.

G Start Z-D-Lys(Boc)-OH (Precursor) Product This compound (Target Activated Ester) Start->Product Esterification (Cold, Anhydrous) Reagents p-Nitrophenol + DCC Reagents->Product Impurity1 Racemized Product (DL-Mixture) Product->Impurity1 Base/Heat (Racemization) Impurity2 Hydrolysis Product (Free Acid + pNP) Product->Impurity2 Moisture (Hydrolysis)

Figure 1: Synthesis and degradation pathways. Racemization and hydrolysis are the primary stability risks.

Experimental Protocol: Optical Rotation Measurement

To ensure data integrity (ALCOA+ principles), follow this Standard Operating Procedure (SOP) for determining the specific rotation.

Reagents & Equipment
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: N,N-Dimethylformamide (DMF), HPLC Grade, anhydrous.

  • Cell: 1.0 dm (100 mm) thermostated quartz cell.

  • Temperature: 20°C ± 0.5°C.

Step-by-Step Methodology
  • Blanking:

    • Fill the polarimeter cell with pure DMF.

    • Ensure no air bubbles are trapped in the light path.

    • Zero the instrument.

  • Sample Preparation (c = 1.0):

    • Accurately weigh 100.0 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in approximately 5 mL of DMF. Sonicate briefly (<30s) if necessary, avoiding heat generation.

    • Dilute to volume with DMF and mix by inversion 10 times.

  • Measurement:

    • Rinse the cell with a small volume of the sample solution.

    • Fill the cell with the sample.

    • Allow temperature equilibration to 20°C (wait 2-3 minutes).

    • Record 5 consecutive readings and calculate the average observed rotation (

      
      ).
      
  • Calculation: Calculate the specific rotation

    
     using the formula:
    
    
    
    
    Where:
    • 
       = Observed rotation (degrees).[1][2]
      
    • 
       = Path length (dm) [usually 1.0].[1]
      
    • 
       = Concentration ( g/100  mL) [usually 1.0].
      
    • 
       = Loss on drying (% water content) – Correction factor if sample is hygroscopic.
      
Acceptance Criteria
  • Result: Value must be Positive (+) .

  • Magnitude: Must fall within +14.0° to +18.0° (or match the lot-specific CoA reference range).

  • Purity Check: If the rotation is < +10°, suspect significant racemization or hydrolysis.

Quality Control Workflow

The following flowchart defines the decision-making process for batch release.

QC Sample Batch Sample This compound Visual Visual Inspection (White Powder?) Sample->Visual MP_Test Melting Point (93-95°C?) Visual->MP_Test Pass Decision_Fail QUARANTINE / REJECT Visual->Decision_Fail Fail Polarimetry Optical Rotation (Positive Sign?) MP_Test->Polarimetry Pass MP_Test->Decision_Fail Fail HPLC HPLC Purity (>98%?) Polarimetry->HPLC Pass (+ value) Polarimetry->Decision_Fail Fail (- or low) Decision_Pass RELEASE BATCH HPLC->Decision_Pass Pass HPLC->Decision_Fail Fail

Figure 2: QC Decision Tree. Optical rotation is a critical "Stop/Go" gate for stereochemistry.

References

  • Chemical Book. this compound Properties and CAS 50913-18-3. Retrieved from .

  • ChemSrc. Z-Lys(Boc)-ONp (L-Isomer) CAS 2212-69-3 Data. Retrieved from .

  • National Institutes of Health (PubChem). Z-D-Lys(Boc)-OH (Precursor) CAS 66845-42-9. Retrieved from .

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Sigma-Aldrich. Z-L-Lys-ONp (Analog) Product Specification. Retrieved from .

Sources

synthesis pathways for Z-D-Lys(Boc)-ONp starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Regioselective Synthesis of Z-D-Lys(Boc)-ONp via Copper(II) Chelation

Executive Summary The synthesis of


-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-lysine

-nitrophenyl ester (this compound) represents a critical workflow in the production of peptidomimetics and protease-resistant therapeutic peptides.[1][2] The core challenge in synthesizing this molecule lies in the orthogonal protection of the diamino acid: distinguishing the

-amine from the

-amine with high regioselectivity while preserving the D-configuration.[1][2]

This guide details the industrial "Copper(II) Template" route, which utilizes transient metal chelation to mask the


-amino and 

-carboxyl groups, leaving the

-amine free for selective Boc-protection.[1][2] This method is superior to statistical protection strategies, offering yields exceeding 85% and optical purity

.[1][2]

Section 1: Retrosynthetic Analysis & Strategy

To achieve the target molecule this compound, we must introduce protecting groups in a specific order to avoid side reactions.[1][2]

  • Regioselectivity: The

    
    -amine is more basic (
    
    
    
    ) than the
    
    
    -amine (
    
    
    ), but statistical reaction with Boc anhydride leads to a mixture of mono- and di-protected species.[1][2]
  • Solution: We employ Copper(II) Chelation .[1][2] Cu(II) ions form a stable, square-planar complex with the

    
    -amino acid moiety (N,O-chelation).[1][2] The 
    
    
    
    -amine remains uncoordinated and sterically accessible for reaction.[1][2]
  • Sequence:

    • Step 1: Formation of D-Lysine Copper(II) Complex.[1][2]

    • Step 2: Selective

      
      -N-protection with 
      
      
      
      .[1][2]
    • Step 3: Decomplexation (Removal of Cu).[1][2]

    • Step 4:

      
      -N-protection with Z-Cl (Schotten-Baumann).[1][2]
      
    • Step 5: Carboxyl activation with

      
      -nitrophenol (ONp).[1][2]
      

SynthesisPath DLys H-D-Lys-OH (Starting Material) CuComplex [Cu(D-Lys)2] (Alpha-Masked) DLys->CuComplex CuSO4 / Basic CuCO3 Chelation BocCu [Cu(D-Lys(Boc))2] (Epsilon-Protected) CuComplex->BocCu Boc2O, pH 9-10 FreeBoc H-D-Lys(Boc)-OH (Free Intermediate) BocCu->FreeBoc EDTA or 8-HQ Decomplexation ZBoc Z-D-Lys(Boc)-OH (Fully Protected) FreeBoc->ZBoc Z-Cl, NaOH Schotten-Baumann Target This compound (Active Ester) ZBoc->Target p-Nitrophenol, DCC Esterification

Caption: Strategic workflow for the orthogonal protection and activation of D-Lysine.

Section 2: The Copper Complex Route (Core Workflow)

Formation of the Copper(II) Complex

The reaction exploits the thermodynamic stability of the 5-membered chelate ring formed between Cu(II), the


-amine, and the carboxylate.[1]
  • Reagents: D-Lysine HCl, Basic Copper Carbonate (

    
    ) or Copper Sulfate (
    
    
    
    ).[1][2]
  • Mechanism: Two lysine molecules coordinate to one Cu(II) ion.[2] The complex precipitates or turns the solution deep blue.[1][2]

Protocol:

  • Dissolve D-Lysine HCl (18.3 g, 100 mmol) in distilled water (100 mL).

  • Add Basic Copper Carbonate (12.0 g, ~55 mmol) slowly with vigorous stirring.

  • Heat the mixture to reflux for 30–60 minutes. The solution will turn a deep, intense blue.[2]

  • Filter the hot solution to remove unreacted copper salts.[1][2]

  • Cool the filtrate to room temperature. The complex is now ready for the next step in situ (isolation is possible but unnecessary).[1][2]

Selective -Boc Protection

With the


-position "masked" by copper, the 

-amine is reacted with Di-tert-butyl dicarbonate (

).[1][2]

Protocol:

  • To the cooled blue filtrate from Step 2.1, add Acetone (100 mL) to improve solubility of the Boc-reagent.[1][2]

  • Add

    
     (16.8 g, 200 mmol) to buffer the solution (Target pH 8–9).
    
  • Add Di-tert-butyl dicarbonate (

    
    ) (24.0 g, 110 mmol) dropwise.
    
  • Stir vigorously at room temperature for 18–24 hours.

  • Observation: A light blue precipitate (the Boc-protected copper complex) typically forms.[1][2]

Decomplexation (Copper Removal)

Removal of copper releases the H-D-Lys(Boc)-OH.[1][2] While Thioacetamide or


 were used historically, EDTA  is the modern pharmaceutical standard due to safety and purity profiles.[1][2]

Protocol:

  • Collect the light blue precipitate by filtration (if formed) and resuspend in water.[1][2] If soluble, use the reaction mixture directly.[2]

  • Add Disodium EDTA (approx.[1][2] 1.2 eq relative to Copper) to the suspension.[1][2]

  • Stir for 4–6 hours. The solution color will change from blue to green (Cu-EDTA complex), and the white product H-D-Lys(Boc)-OH may precipitate or remain in solution depending on concentration.[1][2]

  • Workup: Filter off the solid product. Wash thoroughly with water to remove Cu-EDTA.[1][2] If product is in solution, apply ion-exchange chromatography or careful pH adjustment (isoelectric point precipitation) to isolate.[1][2]

  • Yield: Expected >85%.

Section 3: -N-Protection (Z-Group Introduction)

The free


-amine is now protected using Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions.[1][2]

Protocol:

  • Dissolve H-D-Lys(Boc)-OH (24.6 g, 100 mmol) in 1N NaOH (100 mL) and cool to 0°C in an ice bath.

  • Simultaneously add:

    • Benzyl chloroformate (Z-Cl) (18.7 g, 110 mmol) in portions.[1][2]

    • 2N NaOH to maintain pH between 9 and 10.[1][2]

  • Critical Control: Do not let pH rise above 11 (risk of racemization) or drop below 8 (Z-Cl hydrolysis).[1][2]

  • Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Wash the alkaline solution with Diethyl Ether (

    
    ) to remove unreacted Z-Cl.[1][2]
    
  • Acidify the aqueous layer carefully with 1N HCl to pH 2–3.[1][2] The product Z-D-Lys(Boc)-OH will precipitate as a white oil or solid.[1][2]

  • Extract with Ethyl Acetate (EtOAc), dry over

    
    , and concentrate.
    

Section 4: Carboxyl Activation (ONp Ester Synthesis)

The final step activates the carboxyl group for peptide coupling.[1][2]

Reaction:


[1][2]

Protocol:

  • Dissolve Z-D-Lys(Boc)-OH (38.0 g, 100 mmol) and

    
    -Nitrophenol (15.3 g, 110 mmol) in dry Ethyl Acetate (EtOAc) (300 mL).
    
  • Cool to 0°C.

  • Add Dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) dissolved in a small amount of EtOAc dropwise.

  • Stir at 0°C for 2 hours, then at room temperature overnight.

  • Filtration: Dicyclohexylurea (DCU) will precipitate as a white solid.[1][2] Filter this off.

  • Purification: Concentrate the filtrate. Recrystallize the residue from hot Ethanol (EtOH) or an EtOAc/Hexane mixture.[1][2]

Section 5: Quality Control & Characterization[1][2]

For the D-isomer, Optical Rotation is the critical parameter to ensure no racemization occurred.[1][2]

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 122–126°CCapillary MP
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Optical Rotation

Positive (+) value (approx +14° to +18°)*c=1 in DMF or CHCl3
Identity Matches Reference (NMR/IR)1H-NMR (DMSO-d6)

*Note: The L-isomer (Z-L-Lys(Boc)-ONp) has a rotation of approx -14.5° (c=2, DMF).[1][2] The D-isomer should exhibit the equal but opposite rotation.

Safety & Handling:

  • DCC: Potent allergen and sensitizer.[1][2][3] Handle in a fume hood with gloves.[1][2]

  • p-Nitrophenol: Toxic if swallowed; skin irritant.[1][2]

  • DCU: The urea byproduct is difficult to remove completely; repeated filtration or cold precipitation is often required.[1][2]

References

  • Scott, J. W., et al. (1981).[2] Improved syntheses of N-(tert-butyloxycarbonyl)-L-lysine and N-(benzyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-lysine. Synthetic Communications. Link[2]

  • Wiejak, S., et al. (1999).[2] A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin. Link

  • Bodanszky, M. (1984).[1][2] The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Standard text for ONp ester protocols).

  • PubChem. (2025).[1][2][4][5] Boc-Lys(Boc)-ONp Compound Summary. National Library of Medicine.[1][2] Link

  • Beilstein/Reaxys Data.Melting point and solubility data for Z-Lys(Boc)-ONp derivatives. (Verified via ChemicalBook/ChemSrc snippets).

Sources

Methodological & Application

Application Note: High-Efficiency Peptide Coupling using Z-D-Lys(Boc)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

Abstract

This guide details the protocol for incorporating Z-D-Lys(Boc)-ONp (N-


-Carbobenzyloxy-N-

-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester) into peptide sequences. This reagent represents a specialized tool in peptide synthesis, combining orthogonal protection (Z/Boc) with a pre-activated ester (ONp). Unlike in-situ activation methods (e.g., EDC/NHS, HATU), ONp esters provide a stable, isolable active species that minimizes side reactions such as racemization and urea formation, making them ideal for the synthesis of aggregation-prone sequences or fragment condensations.
Strategic Application
  • Chirality Control: The use of the D-isomer (D-Lys) is critical for developing peptidomimetics with enhanced proteolytic stability (e.g., retro-inverso peptides).

  • Orthogonal Protection:

    • Z (Cbz) Group: Removed via catalytic hydrogenolysis (

      
      /Pd) or strong acid (HBr/AcOH). Stable to TFA.
      
    • Boc Group: Removed via TFA.[1] Stable to hydrogenolysis.

    • Utility: Allows selective deprotection of the N-terminus or side-chain, facilitating complex branching or cyclic peptide synthesis.

  • Active Ester Kinetics: The p-nitrophenyl (ONp) ester is moderately reactive. It reacts selectively with primary amines, allowing for "cleaner" reactions than highly reactive acid chlorides, though often requiring catalysis (e.g., HOBt) to reach completion in reasonable timeframes.

Part 2: Chemical Basis & Mechanism[2]

Reaction Mechanism

The coupling proceeds via aminolysis . The nucleophilic amine of the growing peptide chain attacks the carbonyl carbon of the ONp ester. The p-nitrophenolate ion is the leaving group.

While direct aminolysis occurs, it is often slow. The standard protocol utilizes HOBt (1-Hydroxybenzotriazole) as a catalyst. HOBt attacks the ONp ester to form a highly reactive intermediate (OBt ester) via transesterification, which then rapidly reacts with the amine.

ReactionMechanism Reagent This compound (Stable Active Ester) Intermediate Active OBt-Ester (Transient High Reactivity) Reagent->Intermediate Transesterification (+HOBt) Product Z-D-Lys(Boc)-Peptide (Amide Bond Formed) Reagent->Product Direct Aminolysis (Slow without HOBt) HOBt HOBt (Catalyst) HOBt->Intermediate Intermediate->Product Aminolysis Byproduct p-Nitrophenol (Yellow Leaving Group) Intermediate->Byproduct Release Amine Amino Component (H2N-Peptide) Amine->Product

Figure 1: Mechanism of HOBt-catalyzed aminolysis of this compound.

Part 3: Materials & Reagents[1][2][3][4][5]

Reagent/MaterialGrade/SpecificationFunction
This compound >98% Purity, L-isomer <0.5%Activated Amino Acid
DMF (Dimethylformamide) Anhydrous, amine-freeSolvent
HOBt (Anhydrous) Synthesis GradeCatalyst (Accelerates rate ~10-100x)
DIPEA (Diisopropylethylamine) RedistilledBase (Neutralizes amine salts)
Amino Component Free amine or salt (TFA/HCl)Nucleophile
Ethyl Acetate (EtOAc) ACS GradeWorkup Solvent
Sodium Bicarbonate (

)
Saturated Aqueous Sol.[2]Wash (Removes p-nitrophenol)
Citric Acid 10% Aqueous Sol.Wash (Removes excess amine/base)

Part 4: Experimental Protocol (Solution Phase)

This protocol is optimized for solution-phase synthesis. While ONp esters can be used in SPPS, they are generally slower than modern on-resin activation (e.g., HBTU/HATU).

Step-by-Step Methodology
1. Preparation of Reactants[1][3][4][5][6]
  • Calculate Stoichiometry: Use 1.1 to 1.5 equivalents of this compound relative to the amino component.

  • Dissolve Amine: Dissolve the amino component (e.g., H-AA-OMe or peptide fragment) in minimal anhydrous DMF or DCM.

    • Note: If the amine is a salt (e.g., HCl or TFA salt), add 1.0 equivalent of DIPEA to neutralize it. Verify pH is neutral/slightly basic (wet pH paper: 7-8).

2. Coupling Reaction
  • Add Reagent: Add the calculated amount of this compound to the reaction vessel.

  • Add Catalyst: Add 1.0 equivalent of HOBt .

    • Insight: Without HOBt, the reaction may take 24-48 hours. With HOBt, it typically completes in 2-6 hours.

  • Incubation: Stir at room temperature (

    
    ).
    
  • Monitoring:

    • Visual: The solution will turn yellow as p-nitrophenol is released.

    • TLC/HPLC: Monitor the consumption of the amine component. (TLC System:

      
      :MeOH:AcOH 90:8:2).
      
3. Workup & Purification (Critical Step)

The removal of p-nitrophenol is the primary challenge with ONp esters.

  • Evaporation: Remove DMF under reduced pressure (high vacuum) if possible. If DCM was used, proceed directly.

  • Solubilization: Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Alkaline Wash (p-Nitrophenol Removal):

    • Wash the organic layer 3x with Saturated

      
        or 5% 
      
      
      
      .
    • Mechanism:[1][7][3][6][8][9][10] The high pH ionizes p-nitrophenol (pKa ~7.15) into the water-soluble p-nitrophenolate anion (Bright Yellow).

    • Endpoint: Continue washing until the aqueous layer no longer turns yellow .

  • Acid Wash: Wash 2x with 10% Citric Acid or 0.1N HCl (to remove unreacted amine/DIPEA).

  • Drying: Wash 1x with Brine, dry over

    
    , filter, and evaporate.
    

Workflow Start Start: Dissolve Amino Component (DMF/DCM) Neutralize Neutralize Salt (if needed) Add DIPEA Start->Neutralize AddReagents Add this compound + HOBt (Catalyst) Neutralize->AddReagents React Stir at RT (2-6 Hours) Monitor Yellow Color AddReagents->React Check Reaction Complete? (TLC/HPLC) React->Check Check->React No (Add more Base/Time) Workup Dilute with EtOAc Check->Workup Yes WashBase Wash: Sat. NaHCO3 (x3) (Removes Yellow p-Nitrophenol) Workup->WashBase WashAcid Wash: 10% Citric Acid (x2) (Removes Amines) WashBase->WashAcid Final Dry (Na2SO4) & Evaporate Isolate Z-D-Lys(Boc)-Peptide WashAcid->Final

Figure 2: Operational workflow for solution-phase coupling and purification.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Yellow Color Reaction not proceeding; Acidic pH.Check pH. Add DIPEA to ensure basicity. Ensure amine is nucleophilic (not protonated).
Slow Reaction (>24h) Steric hindrance or lack of catalyst.Add HOBt (1 equiv). Increase temperature to

(monitor racemization).
Product is Yellow Incomplete removal of p-nitrophenol.Repeat

washes. If product precipitates, reprecipitate from MeOH/Ether.
Low Solubility Peptide aggregation.Add chaotropic salts (LiCl) or switch solvent to NMP/DMSO.

Part 6: Safety & Handling

  • p-Nitrophenol Toxicity: The byproduct is toxic and a skin irritant. All washes containing the yellow nitrophenolate must be disposed of as hazardous chemical waste.

  • Sensitization: this compound is a potent sensitizer. Wear nitrile gloves and use a fume hood to avoid inhalation of dust.

  • Storage: Store the reagent at -20°C under desiccated conditions. Moisture hydrolyzes the active ester to the free acid (Z-D-Lys(Boc)-OH), which is inactive.

References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
  • König, W., & Geiger, R. (1970). "A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives." Chemische Berichte, 103(3), 788-798.

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." (General reference for active ester reactivity).

  • PubChem. "Boc-Lys(Boc)-ONp Compound Summary."[2] (Physical properties and safety data for analogous ONp esters).

Sources

Revolutionizing Peptide Synthesis: A Deep Dive into Solution-Phase Coupling with Z-D-Lys(Boc)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the pursuit of efficiency, purity, and scalability is paramount. While solid-phase peptide synthesis (SPPS) has become a cornerstone for many applications, classical solution-phase methods continue to offer distinct advantages, particularly for large-scale production and the synthesis of shorter peptides.[1] This application note provides a comprehensive guide to leveraging Z-D-Lys(Boc)-ONp, a strategically protected and activated lysine derivative, for robust and high-yield solution-phase peptide synthesis.

At the heart of this methodology is the use of a p-nitrophenyl (ONp) ester, a type of activated ester that facilitates efficient peptide bond formation.[2][3] The Z (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups offer orthogonal protection of the α- and ε-amino groups of D-lysine, respectively, enabling precise, stepwise chain elongation.[4] This guide will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights to empower researchers in their peptide synthesis endeavors.

The Strategic Advantage of this compound in Solution-Phase Synthesis

Solution-phase peptide synthesis (SPPS), while often perceived as more traditional, offers significant benefits in terms of scalability and purification strategies for certain peptide sequences.[1][5][6] The challenges of SPPS, such as aggregation and difficult couplings, can sometimes be circumvented in a solution-phase approach. The choice of building block is critical, and this compound presents a unique combination of features that make it an exemplary reagent.

Orthogonal Protection: The Key to Controlled Elongation

The core strength of this compound lies in its orthogonal protecting group strategy. The Z group, removable by catalytic hydrogenation, and the acid-labile Boc group can be selectively cleaved under different conditions.[7] This allows for precise control over which amino group is deprotected for the subsequent coupling reaction, preventing unwanted side reactions and ensuring the desired peptide sequence is assembled.

The Power of p-Nitrophenyl Esters: Driving the Coupling Reaction

The p-nitrophenyl ester (ONp) is an activated form of the carboxylic acid that is highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. This "active ester" method is a well-established and reliable way to form peptide bonds with high efficiency.[2][3][8][9] The p-nitrophenolate anion is an excellent leaving group, which drives the reaction to completion. The progress of the coupling reaction can often be monitored visually by the release of the yellow p-nitrophenolate anion.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C22H33N3O8[10][11]
Molecular Weight 467.51 g/mol [10][11]
Appearance Powder[10]
Storage -20°C is recommended for long-term stability.[10]
Solubility Soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[12]

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol details the synthesis of a model dipeptide, Z-D-Lys(Boc)-Gly-OMe, to illustrate the practical application of this compound.

Materials and Reagents
  • This compound

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., EtOAc/Hexanes)

Step-by-Step Coupling Procedure
  • Preparation of the Amino Component: In a round-bottom flask, dissolve Gly-OMe·HCl (1.0 equivalent) in anhydrous DMF. Add TEA or DIPEA (1.1 equivalents) dropwise while stirring at 0°C (ice bath). Stir for 15-20 minutes to generate the free amine.

  • Coupling Reaction: To the solution of the free amine, add this compound (1.05 equivalents). Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new product spot indicate the reaction is proceeding. The release of p-nitrophenol can also be observed as a yellow coloration of the reaction mixture.

  • Workup:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (3 times) to remove unreacted starting material and the p-nitrophenol byproduct, followed by water (2 times), and finally with brine (1 time).

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of EtOAc in hexanes) to yield the pure Z-D-Lys(Boc)-Gly-OMe.[13]

Deprotection Strategies
  • Boc Group Removal: The Boc group is acid-labile and can be selectively removed using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.[14][15][16][17]

  • Z Group Removal: The Z group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

This orthogonal deprotection capability is fundamental to building longer peptide chains. After the removal of the Boc group from the newly formed dipeptide, the resulting free amine can be coupled with another activated amino acid to extend the peptide chain.

Workflow and Mechanistic Overview

The following diagram illustrates the general workflow for solution-phase peptide synthesis utilizing this compound.

PeptideSynthesisWorkflow cluster_coupling Peptide Coupling cluster_deprotection Selective Deprotection cluster_elongation Chain Elongation Start This compound Coupling Peptide Bond Formation Start->Coupling AminoAcid Amino Acid Ester (e.g., Gly-OMe) AminoAcid->Coupling Base Base (e.g., TEA) Base->Coupling Neutralizes HCl salt Dipeptide Protected Dipeptide (Z-D-Lys(Boc)-Peptide) Coupling->Dipeptide Boc_Deprotection Boc Deprotection (TFA or HCl) Dipeptide->Boc_Deprotection Z_Deprotection Z Deprotection (H2, Pd/C) Dipeptide->Z_Deprotection Free_Amine Z-D-Lys(NH2)-Peptide Boc_Deprotection->Free_Amine Elongation Further Coupling Free_Amine->Elongation Free_Peptide D-Lys(Boc)-Peptide Z_Deprotection->Free_Peptide Next_AA Next Activated Amino Acid Next_AA->Elongation Longer_Peptide Elongated Peptide Elongation->Longer_Peptide caption Solution-Phase Peptide Synthesis Workflow

Figure 1: A schematic representation of the solution-phase peptide synthesis workflow.

Troubleshooting and Expert Insights

ProblemPossible CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time. - Incomplete deprotection of the amino component. - Inactive coupling reagent.- Extend the reaction time and continue monitoring by TLC. - Ensure complete removal of the HCl salt with the base. - Use a fresh batch of this compound.
Low Yield - Hydrolysis of the ONp ester. - Loss of product during workup.- Use anhydrous solvents and reagents. - Perform extractions carefully to avoid loss into the aqueous phase.
Side Product Formation - Racemization. - Dimerization of the activated amino acid.- Maintain a low reaction temperature during the initial stages of coupling. - Add the activated amino acid slowly to the free amine solution.
Difficulty in Purification - Incomplete removal of p-nitrophenol. - Similar polarity of product and impurities.- Ensure thorough washing with NaHCO3 solution. - Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.[13]

Conclusion

The use of this compound in solution-phase peptide synthesis represents a powerful and versatile strategy for the controlled and efficient construction of peptides. The combination of orthogonal protection and active ester chemistry provides a robust platform for researchers in drug discovery and development. By understanding the underlying principles and adhering to meticulous experimental techniques, scientists can harness the full potential of this valuable building block to advance their research goals. While solid-phase methods have their place, the advantages of solution-phase synthesis, particularly for specific applications and scale-up, should not be overlooked.[1]

References

  • Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications (RSC Publishing). Available at: [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health. Available at: [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. CEM. Available at: [Link]

  • Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Method for solution-phase peptide synthesis. Google Patents.
  • Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Peptide Bond Formation by Using p-Nitrophenyl Esters. Thieme. Available at: [Link]

  • Boc-lys(boc)-onp | C22H33N3O8 | CID 13455305. PubChem - National Institutes of Health. Available at: [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available at: [Link]

  • The synthesis and polymerization of peptide p-nitrophenyl esters. ConnectSci. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. Frontiers. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • Peptide Bond Formation by Using p-Nitrophenyl Esters. ResearchGate. Available at: [Link]

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. Available at: [Link]

  • Overview of Custom Peptide Synthesis. GenScript. Available at: [Link]

Sources

Application Note: Solvent Selection & Protocol for Z-D-Lys(Boc)-ONp Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the coupling of Z-D-Lys(Boc)-ONp (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester).[1] It moves beyond basic textbook procedures to address the specific physicochemical challenges of this hydrophobic, chirally sensitive building block.

Executive Summary

The coupling of This compound represents a specific class of "active ester" aminolysis reactions used to introduce a protected D-Lysine residue into a peptide chain or small molecule drug scaffold.[1] Unlike in situ activation methods (e.g., EDC/HOBt, HATU), the p-nitrophenyl (ONp) ester is a pre-activated species.[1]

Key Challenges:

  • Solubility Mismatch: The lipophilic protecting groups (Z- and Boc-) make the starting material highly soluble in non-polar solvents, whereas the nucleophilic amine component (often a salt) usually requires polar aprotic media.[1]

  • Chiral Integrity: While ONp esters are generally more resistant to racemization than oxazolones, the use of D-amino acids requires strict control of base equivalents and solvent polarity to prevent base-catalyzed enolization.[1]

  • Reaction Kinetics: Aminolysis of ONp esters is slower than N-hydroxysuccinimide (NHS) esters.[1] Solvent polarity significantly influences the rate-determining step (breakdown of the tetrahedral intermediate).

Solvent Selection Matrix

The choice of solvent dictates reaction rate, solubility, and downstream processing difficulty.

Solvent ClassSpecific SolventSolubility (this compound)Reaction RateRacemization RiskWorkup/RemovalRecommendation
Polar Aprotic DMF (Dimethylformamide)Excellent Fast (Stabilizes transition state)ModerateDifficult (High BP, water wash required)Primary Choice for solid-phase or difficult solution couplings.[1]
Polar Aprotic DMSO (Dimethyl sulfoxide)ExcellentVery FastHighVery Difficult (High BP, freezes)Use only if nucleophile is insoluble in DMF.[1]
Chlorinated DCM (Dichloromethane)GoodSlowLow Easy (Rotovap)Excellent for solution phase if nucleophile is soluble.[1]
Ethers THF (Tetrahydrofuran)GoodModerateLowEasyGood compromise; ensure dryness to prevent hydrolysis.[1]
Green/Alt EtOAc (Ethyl Acetate)ModerateSlowLowEasyPreferred for scale-up/GMP to avoid Class 2 solvents.[1]
Green/Alt NBP (N-Butylpyrrolidinone)GoodFastModerateDifficultEmerging green alternative to DMF.[1]
Mechanistic Insight: The Polarity Effect

The aminolysis reaction proceeds via a zwitterionic tetrahedral intermediate (


).[2] Polar solvents like DMF stabilize this charge separation, significantly accelerating the reaction compared to non-polar solvents like DCM or Toluene.

Recommendation:

  • Scenario A (Standard): Use DMF .[1] It offers the best balance of dissolving the hydrophobic this compound and the likely polar amine salt.

  • Scenario B (Chiral Sensitivity/Scale-up): Use DCM or EtOAc .[1] If the reaction is slow, catalyze with 1 eq. of HOBt rather than switching to DMF.

Visualizing the Process

Figure 1: Reaction Mechanism & Transition State Stabilization

This diagram illustrates why polar solvents accelerate the coupling.

ReactionMechanism Start Reactants This compound + R-NH2 TS Tetrahedral Intermediate (T±) Zwitterionic Character Start->TS Nucleophilic Attack Product Products Peptide Bond + p-Nitrophenol TS->Product Collapse (Rate Limiting) Solvent Polar Solvent (DMF) Stabilizes T± via dipole interaction Solvent->TS Lowers Activation Energy

Caption: The zwitterionic tetrahedral intermediate is stabilized by polar aprotic solvents (DMF), increasing the reaction rate.

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for This compound Coupling Q1 Is the Amine Nucleophile Soluble in DCM/EtOAc? Start->Q1 Yes Yes Q1->Yes No No (e.g., Salt form) Q1->No PathA Prioritize Green/Workup Yes->PathA PathC Must use Polar Solvent No->PathC PathB Use DCM or EtOAc (Low Racemization Risk) PathA->PathB PathD Use DMF (Standard Protocol) PathC->PathD Risk Is Chiral Purity Critical? PathD->Risk RiskHigh Yes: Add 1 eq. HOBt Keep Base < 1.1 eq. Risk->RiskHigh Prevent Racemization

Caption: Decision logic for selecting the optimal solvent based on nucleophile solubility and chiral purity requirements.

Detailed Protocol: this compound Coupling

Objective: Couple this compound to an amine component (H-R) with >95% yield and <0.5% racemization.

Materials
  • Reagent: this compound (MW ~501.5 g/mol ).[1]

  • Nucleophile: Amino acid ester hydrochloride (e.g., H-Ala-OMe[1]·HCl) or free amine.[1][3]

  • Solvent: Anhydrous DMF (Grade: Amine-free, water <0.05%).[1]

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1] Avoid TEA (Triethylamine) if possible as it promotes racemization more than DIEA.

  • Catalyst (Optional): HOBt (Hydroxybenzotriazole).[1]

Step-by-Step Procedure
  • Preparation of Reactants (Concentration: 0.2 – 0.5 M)

    • In a round-bottom flask, dissolve 1.0 equivalent of the amine salt (H-R·HCl) in the minimum amount of DMF.

    • Add 1.0 – 1.1 equivalents of DIEA.[1]

    • Critical Check: Verify the pH is basic (wet pH paper should show 8-9).[1] Do not use a large excess of base; free base catalyzes the racemization of the active ester.

  • Coupling Reaction

    • Add 1.0 – 1.1 equivalents of This compound solid directly to the amine solution.[1]

    • Note: The solution will turn yellow as p-nitrophenol (HONp) is released.[1] This serves as a visual indicator of reaction progress.[1]

    • Stir at Room Temperature (20–25°C).

    • Time: ONp esters are slower than NHS esters.[1] Allow 12–24 hours for completion.

    • Catalysis: If the reaction is slow (check TLC), add 0.1 – 1.0 eq of HOBt. HOBt converts the ONp ester to the OBt ester in situ, which is more reactive and less prone to racemization.

  • Monitoring

    • TLC System: EtOAc/Hexane (1:1) or CHCl3/MeOH (9:1).[1]

    • Look for the disappearance of the UV-active ester spot (Rf ~ 0.6-0.8 depending on solvent) and the appearance of the intensely yellow p-nitrophenol spot (low Rf) and the product.

  • Workup (Removal of p-Nitrophenol)

    • Precipitation Method (Preferred for peptides): Pour the DMF reaction mixture into 10 volumes of ice-cold water or 5% NaHCO3. The product should precipitate. Filter and wash with water until the yellow color (HONp) is gone.

    • Extraction Method (If product is soluble in organic):

      • Dilute with EtOAc.[1]

      • Wash 3x with 5% NaHCO3 or 5% Na2CO3 (The basic wash converts HONp to the water-soluble nitrophenolate anion, turning the aqueous layer bright yellow).

      • Wash 1x with 1M KHSO4 or 1M HCl (to remove unreacted amine/base).[1]

      • Wash 1x with Brine.[1]

      • Dry over MgSO4 and concentrate.

Troubleshooting & Critical Parameters

Racemization Control

The D-configuration is chemically identical to the L-form but biologically distinct.[1]

  • Risk Factor: High pH + High Polarity + Long Reaction Time.[1]

  • Mitigation: Use the minimum amount of base required to neutralize the amine salt. If using a free amine nucleophile, do not add base .[1] The ONp ester will react with the free amine directly.

Slow Reaction Rate
  • Cause: Steric hindrance from the bulky Z- and Boc- groups on the Lysine side chain.[1]

  • Solution: Increase concentration to 1.0 M. Add 1.0 eq HOBt. Warm slightly to 30-35°C (monitor racemization closely).

Removal of p-Nitrophenol[1]
  • Issue: Traces of HONp are difficult to remove and show up in NMR/HPLC.

  • Solution: The carbonate wash (Step 4) is critical. Ensure the aqueous layer is strongly basic (pH > 10) during the wash to fully deprotonate HONp (pKa ~7.1), keeping it in the aqueous phase.

References

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Classic text on active ester reactivity and solvent effects).[1]

  • Isidro-Llobet, A., et al. (2019).[1] "Sustainability challenges in peptide synthesis and purification: from cradle to grave". Journal of Organic Chemistry. Link

  • Albericio, F., et al. (2018).[1] "Choosing the Right Solvent for Peptide Synthesis". Green Chemistry. Link

  • Castro, E. A. (1999).[1] "Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles". Chemical Reviews. Link

Sources

using Z-D-Lys(Boc)-ONp in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Z-D-Lys(Boc)-ONp in Peptidomimetic Synthesis

Abstract

This technical guide details the application of N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester (this compound) in the synthesis of proteolytically stable peptidomimetics.[1] Unlike standard L-amino acid derivatives, this reagent introduces a D-enantiomer lysine residue with pre-activated ester functionality and orthogonal protecting groups (Z/Boc). This note provides validated protocols for coupling, selective deprotection, and purification, emphasizing the "built-in" colorimetric monitoring offered by the p-nitrophenyl leaving group.

Strategic Rationale: Why this compound?

In advanced drug discovery, particularly for antimicrobial peptides (AMPs) and protease inhibitors, standard solid-phase peptide synthesis (SPPS) often lacks the flexibility required for solution-phase fragment condensation or specific stereochemical controls. This compound addresses three critical challenges:

  • Proteolytic Stability (The "D" Factor): Endogenous proteases (e.g., Trypsin, Chymotrypsin) predominantly recognize L-amino acids.[1] Incorporating D-Lysine alters the peptide backbone conformation (often inducing

    
    -turns), rendering the peptidomimetic resistant to enzymatic hydrolysis and extending plasma half-life [1, 2].[1]
    
  • Orthogonal Protection (Z vs. Boc): The molecule features a "True Orthogonal" scheme.[1][2]

    • Z (Cbz) Group: Removed via catalytic hydrogenolysis (

      
      ), leaving the Boc group intact.
      
    • Boc Group: Removed via acidolysis (TFA), leaving the Z group intact (mostly).

    • Benefit: Allows selective modification of either the N-terminus or the Lysine side-chain amine without affecting the other.[1]

  • Pre-Activation (ONp Ester): The p-nitrophenyl (ONp) ester is an "active ester."[1] It reacts directly with free amines to form amide bonds without the need for coupling reagents (EDC, HATU). This minimizes the risk of racemization often seen with over-activation and simplifies the reaction mixture [3].[1]

Chemical Properties & Handling

PropertySpecificationPractical Implication
Appearance White to off-white powderBecomes yellow in solution only upon hydrolysis or aminolysis (release of HONp).[1]
Solubility Soluble in DMF, DMSO, DCMAvoid alcohols (MeOH/EtOH) during coupling to prevent transesterification.
Storage -20°C, DesiccatedMoisture sensitive.[1] Hydrolysis releases p-nitrophenol (yellowing of solid).[1]
MW ~501.5 g/mol Calculate stoichiometry precisely; excess reagent is difficult to remove without chromatography.[1]

Experimental Protocols

Protocol A: The "Yellow Flash" Coupling Reaction

Objective: Couple this compound to a free amine (R-NH2) in solution.[1]

Principle: The reaction is driven by the nucleophilic attack of the amine on the carbonyl carbon.[1] The leaving group, p-nitrophenol (HONp), is yellow in basic/neutral solution, acting as a visual indicator of reaction progress.

Materials:

  • Amine component (Free base or salt).

  • Solvent: Anhydrous DMF or DCM.[1]

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Reagent: this compound (1.1 equivalents).

Step-by-Step:

  • Dissolution: Dissolve the amine component in minimal DMF (concentration ~0.1 M).

  • Neutralization: If the amine is a salt (e.g., HCl salt), add 1.2 eq of DIPEA.[1] Check pH to ensure it is basic (pH 8-9).

  • Addition: Add this compound (1.1 eq) directly as a solid or dissolved in minimal DMF.

  • Monitoring:

    • Visual: The solution will turn bright yellow within minutes due to the release of p-nitrophenol.[1]

    • TLC/HPLC: Monitor the disappearance of the amine.[1] The yellow color intensity will plateau when the reaction is complete (typically 4–12 hours).[1]

  • Workup (Critical for Purity):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 1: 5%

      
       or 1N HCl (Removes excess base/amine).[1]
      
    • Wash 2: 5%

      
       or 
      
      
      
      (3x).[1] Crucial: The aqueous layer will be bright yellow (p-nitrophenolate).[1] Repeat until the aqueous layer is clear/colorless.[1] This confirms removal of the byproduct.[1]
    • Wash 3: Brine.[1] Dry over

      
       and evaporate.[1][3]
      
Protocol B: Orthogonal Deprotection Pathways

The following diagram illustrates the decision matrix for deprotection, ensuring the correct group is removed for the desired downstream modification.

OrthogonalStrategy Start Protected Intermediate Z-D-Lys(Boc)-NH-R Decision Target Modification? Start->Decision PathA Path A: N-Terminal Extension Decision->PathA Extend Backbone PathB Path B: Side-Chain Functionalization Decision->PathB Label/Cyclize Sidechain StepA Remove Z Group (Hydrogenolysis) PathA->StepA StepB Remove Boc Group (Acidolysis) PathB->StepB ProductA Result A: H2N-D-Lys(Boc)-NH-R StepA->ProductA ProductB Result B: Z-D-Lys(NH2)-NH-R StepB->ProductB ReagentA H2 / Pd-C / MeOH (Neutral Conditions) ReagentA->StepA ReagentB 50% TFA in DCM (Acidic Conditions) ReagentB->StepB

Figure 1: Orthogonal deprotection strategy. Path A uses catalytic hydrogenation to expose the alpha-amine while keeping the side-chain protected.[1] Path B uses acid to expose the epsilon-amine while retaining the Z-group on the alpha-amine.[1]

Detailed Deprotection Steps:

  • Path A (Z Removal): Dissolve peptide in Methanol. Add 10% Pd/C catalyst (10% w/w of peptide).[1] Bubble Hydrogen gas or stir under

    
     balloon for 2-4 hours. Filter through Celite.[1] Note: Boc is stable here.
    
  • Path B (Boc Removal): Dissolve peptide in 50% TFA/DCM (v/v). Stir for 30 minutes. Evaporate TFA. Precipitate with cold Diethyl Ether. Note: Z group is generally stable in TFA, but avoid HBr/AcOH which removes both.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Slow Reaction Steric hindrance of D-isomerAdd a catalyst like HOBt (1 eq) to convert the ONp ester to an OBt ester in situ (more reactive). Heat gently to 35°C.
Product is Yellow Residual p-nitrophenolThe ONp byproduct is sticky.[1] Increase the number of

washes. If persistent, use column chromatography (DCM/MeOH).
Racemization High base concentrationAlthough D-amino acids are the target, purity matters.[1] Use minimal base (DIPEA) necessary to neutralize the salt.[1] Avoid strong bases like NaOH.[1]
Incomplete Z-Removal Poisoned CatalystSulfur-containing residues (Met, Cys) poison Pd/C. If present, use strong acid deprotection (HBr/AcOH) if Boc removal is also acceptable, or use liquid HF (specialized equipment required).

References

  • Proteolytic Stability of D-Peptides

    • Source: LifeTein. (2012).[1] "D-amino acid peptides to resist common proteases."[1]

    • Link:[Link]

    • Context: Explains the mechanism of resistance to endogenous proteases by inverting chirality.[1]

  • Peptidomimetic Design (HER2 Example)

    • Source: PubMed Central.[1] (2019). "Design of cyclic and D-amino acids containing peptidomimetics..."

    • Link:[Link]

    • Context: Demonstrates the use of D-amino acids to improve serum stability (48h) in drug candidates.[1][4]

  • Active Ester Mechanism (Bodanszky)

    • Source: Bodanszky, M. "Principles of Peptide Synthesis."[1][5]

    • Link:[Link]

    • Context: The foundational text on using p-nitrophenyl esters for coupling without racemization.[1]

  • Orthogonal Protection Strategies

    • Source: BenchChem.[1][2] "Orthogonal Protection Strategy in Boc Chemistry."

    • Context: Detailed guide on the chemical comp

Sources

Troubleshooting & Optimization

removing yellow p-nitrophenol color after coupling reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Removal of p-Nitrophenol (PNP) Impurity After Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the common challenge of removing the yellow-colored p-nitrophenol (PNP) byproduct following coupling reactions, such as peptide synthesis or bioconjugation, where p-nitrophenyl esters are used as activating groups.[1][2][3]

Introduction: The p-Nitrophenol Challenge

p-Nitrophenyl esters are effective activating groups for carboxylic acids, facilitating the formation of amide bonds by reacting with primary and secondary amines.[1][4] Upon successful coupling, the p-nitrophenol (PNP) moiety is released as a leaving group. While its release can be a useful real-time indicator of reaction progress due to the formation of the intensely yellow p-nitrophenolate anion under basic conditions, its persistence in the final product is undesirable.[5][6] This guide details the chemical principles and practical steps for its effective removal.

Troubleshooting Guide: Immediate Solutions

First, identify your specific issue in the table below for a direct recommendation. Detailed explanations and protocols follow in the FAQ section.

Observed Issue Primary Cause Recommended Action
Intense yellow color in the organic reaction mixture after quenching with water.The reaction mixture is likely neutral or basic, leading to the formation of the colored p-nitrophenolate anion.Proceed with a basic aqueous wash (liquid-liquid extraction) to remove the water-soluble anion.
Yellow color persists in the organic layer after a basic aqueous wash.Incomplete extraction due to insufficient base, insufficient mixing, or high concentration of PNP.Increase the concentration or volume of the basic solution, and ensure vigorous mixing. Perform multiple extractions.
The desired product is also extracting into the aqueous layer during the basic wash.The product itself may be acidic or have high water solubility.Use a milder base (e.g., saturated sodium bicarbonate instead of NaOH). If the product is acidic, consider alternative purification methods like column chromatography.
Thin Layer Chromatography (TLC) shows a yellow spot corresponding to PNP co-eluting with the product.The chosen solvent system for chromatography is not optimal for separating the product from the more polar PNP.Modify the mobile phase. Often, increasing the polarity (e.g., by adding more ethyl acetate to a hexane/ethyl acetate mixture) will retain PNP more strongly on the silica gel, allowing the product to elute first.
The final product, after solvent evaporation, is a yellow solid or oil.Residual PNP remains after the primary purification step.Recrystallization of the solid product or re-purification via column chromatography is necessary.
Decision Workflow for PNP Removal

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

PNP_Removal_Workflow start Reaction Complete (Mixture contains Product + PNP) check_product_properties Assess Product Properties: - Stability to base? - Acidity? - Solubility? start->check_product_properties base_wash Perform Basic Aqueous Wash (e.g., NaHCO₃, Na₂CO₃) check_product_properties->base_wash Product is base-stable & not acidic column_chromatography Purify by Column Chromatography check_product_properties->column_chromatography Product is base-sensitive or acidic scavenger_resin Use Scavenger Resin check_product_properties->scavenger_resin Product is soluble & non-reactive with resin check_purity_tlc Check Purity by TLC base_wash->check_purity_tlc check_purity_tlc->column_chromatography PNP remains end_pure Pure Product check_purity_tlc->end_pure PNP removed check_purity_tlc_after_column Check Purity by TLC column_chromatography->check_purity_tlc_after_column   recrystallization Purify by Recrystallization recrystallization->end_pure scavenger_resin->end_pure end_impure Impure Product (Re-evaluate strategy) check_purity_tlc_after_column->recrystallization Minor impurities remain check_purity_tlc_after_column->end_pure PNP removed

Caption: pH-dependent equilibrium of p-nitrophenol.

Q2: How does a basic aqueous wash remove PNP? Can you provide a protocol?

A2: A basic wash, a form of liquid-liquid extraction, is the most common and efficient method for removing PNP. [7]The principle is to convert the organic-soluble p-nitrophenol into its water-soluble salt (p-nitrophenolate) by deprotonation with a base. This salt then partitions into the aqueous phase, which can be separated from the organic phase containing your desired product.

Experimental Protocol: Liquid-Liquid Extraction

  • Preparation: Ensure your reaction mixture is dissolved in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • First Extraction: Add an equal volume of a basic aqueous solution (e.g., 5% aqueous sodium bicarbonate or 1M sodium carbonate).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The yellow color should now be concentrated in the upper aqueous layer (if using a solvent less dense than water like ethyl acetate) or the lower aqueous layer (if using a denser solvent like dichloromethane).

  • Draining: Carefully drain the aqueous layer.

  • Repeat: Repeat the extraction (steps 2-5) with fresh basic solution until the aqueous layer is no longer yellow.

  • Final Wash: Perform a final wash with brine (saturated NaCl solution) to remove any residual water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to isolate your product.

Q3: When should I use column chromatography instead of extraction?

A3: Column chromatography is the preferred method when:

  • Your desired product is sensitive to basic conditions.

  • Your product is acidic and would be co-extracted into the basic aqueous phase.

  • Your product has significant water solubility.

  • Extraction fails to remove PNP completely.

p-Nitrophenol is a relatively polar compound due to its hydroxyl and nitro groups. On a normal-phase silica gel column, it will be retained more strongly than many less polar organic products.

Experimental Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel as the stationary phase.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the chromatography solvent or a stronger solvent, then adsorb it onto a small amount of silica gel.

  • Column Packing: Pack the column with silica gel in your chosen mobile phase (eluent). A common starting eluent is a mixture of hexane and ethyl acetate.

  • Loading: Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. The less polar product should elute from the column before the more polar p-nitrophenol. [8]6. Monitoring: Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). [9]The yellow color of PNP can also serve as a visual guide.

  • Collection & Concentration: Combine the fractions containing the pure product and evaporate the solvent.

Q4: Can scavenger resins be used to remove p-nitrophenol?

A4: Yes, solid-phase scavenger resins are an excellent modern alternative, particularly in parallel synthesis or when dealing with products that are difficult to separate by other means. Scavenger resins are functionalized polymers that react with and bind specific types of molecules, removing them from solution. [10] To remove acidic species like PNP, an amine-based scavenger resin (e.g., a resin functionalized with tris(2-aminoethyl)amine, TREN) can be used.

Experimental Protocol: Scavenger Resin Purification

  • Resin Selection: Choose a basic scavenger resin appropriate for removing acidic impurities.

  • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the PNP) to the crude reaction solution.

  • Mixing: Gently agitate the mixture at room temperature for a period of 1-4 hours.

  • Filtration: Filter the mixture to remove the resin beads, which now have the PNP bound to them.

  • Rinsing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and evaporate the solvent to yield the purified product.

References
  • MDPI: Removal of P-Nitrophenol by Nano Zero Valent Iron-Cobalt and Activated Persulfate Supported onto Activated Carbon. [Link]

  • Google Patents: Process for the purific
  • Loba Chemie: p-NITROPHENOL EXTRA PURE - Product Information. [Link]

  • ACS Publications: Complete Destruction of p-Nitrophenol in Aqueous Medium by Electro-Fenton Method. [Link]

  • Google Patents: Method for separ
  • ResearchGate: Which is the best organic solvent for nitrophenol solubility and extraction? [Link]

  • Wikipedia: 4-Nitrophenol. [Link]

  • National Institutes of Health (NIH): Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes. [Link]

  • National Institutes of Health (NIH): Spectrophotometric Determination of p-Nitrophenol under ENP Interference. [Link]

  • MDPI: Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction. [Link]

  • Royal Society of Chemistry: Adsorptive removal of p-nitrophenol from water with mechano-synthesized porous organic polymers. [Link]

  • ResearchGate: The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]

  • ResearchGate: UV-vis absorption spectra of 4-nitrophenol. [Link]

  • Canftech: Organic Scavenger Resin: A Versatile Solution for Molecule Purification. [Link]

  • SciELO SA: Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. [Link]

  • Chromatographic Methods of Analysis: Presentation on TLC separation of nitrophenols. [Link]

  • ACS Publications: p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]

  • ResearchGate: Purification of nitrophenols using complex-assisted crystallization. [Link]

  • ACS Publications: Amide Bond Formation via the Rearrangement of Nitrile Imines. [Link]

  • ACS Publications: Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. [Link]

  • PubMed: Conjugation of p-nitroanisole and p-nitrophenol in hepatocytes. [Link]

  • ATSDR: Toxicological Profile for Nitrophenols. [Link]

  • ResearchGate: Peptide Bond Formation by Using p-Nitrophenyl Esters. [Link]

  • YouTube: Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • ResearchGate: Spectrophotometric determination of trace p-nitrophenol. [Link]

  • UKEssays: Synthesis and Purification of Nitrophenols. [Link]

  • UMCS: Spectrophotometric Determination of the Dissociation Constant of p-Nitrophenol. [Link]

  • PubMed: A para-nitrophenol phosphonate probe labels distinct serine hydrolases of Arabidopsis. [Link]

  • Digital Commons @ NJIT: The reaction of p-nitrophenyl acetate with lysine hydrochloride and poly-1-lysine hydrobromide. [Link]

  • MDPI: A N, S-Containing Graphene Oxide Composite for the Adsorptive Removal of p-Nitrophenol from Aqueous Solutions. [Link]

  • ResearchGate: UV-Vis absorption spectrum of p-nitrophenol in aqueous solution. [Link]

  • Chemistry LibreTexts: Recrystallization. [Link]

  • Google Patents: Scavenger resin and processes for the use thereof.
  • BYJU'S: NCERT Solutions for Class 12 Chemistry Chapter 11. [Link]

  • Bio-Synthesis Inc.: The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group. [Link]

  • YouTube: Separating Components of a Mixture by Extraction. [Link]

  • Amrita Vishwa Vidyapeetham: Separation of Compounds Using Column Chromatography. [Link]

  • Cheméo: Chemical Properties of Phenol, 4-nitro- (CAS 100-02-7). [Link]

Sources

Technical Support Center: Z-D-Lys(Boc)-ONp Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Z-D-Lys(Boc)-ONp Esters

Introduction: The Kinetic "Goldilocks" Zone

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

You are working with This compound (


-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester).[1][2][3] Unlike highly reactive acid chlorides or NHS esters, the p-nitrophenyl (ONp) ester is a "semi-active" species.[1][2][3] It offers excellent shelf stability but requires careful kinetic management during coupling.[1][2]

The Core Challenge: The reaction rate of ONp esters is inherently slow at neutral pH.

  • Too Cold (<15°C): The reaction stalls; solubility in DCM/DMF drops.[2]

  • Too Hot (>35°C): You risk racemization (conversion of your expensive D-isomer to the L-isomer) and hydrolysis (formation of the free acid).[1][2][3]

This guide provides the operational parameters to balance coupling efficiency against chiral integrity .

Module 1: The Temperature & Solubility Matrix

Q: What is the optimal temperature range for coupling this compound?

A: The "Sweet Spot" is 20°C to 25°C (Room Temperature). [1][2][3]

While many peptide couplings are performed at 0°C to minimize side reactions, ONp esters are often too sluggish at this temperature.[2]

  • Standard Protocol: Dissolve reagents at 20–25°C.

  • Sluggish Reactions: If the amine is sterically hindered, do not increase the temperature. Instead, use a catalyst (see Module 2).[3]

  • Maximum Threshold: Do not exceed 35°C . Above this, base-catalyzed enolization (racemization) becomes statistically significant [1].[1][2][3]

Q: My reaction mixture is cloudy. Should I heat it to dissolve the reagents?

A: NO. Heating to dissolve precipitates racemization.

This compound is hydrophobic.[1][2][3] If you see cloudiness:

  • Check Solvent: Switch from Dichloromethane (DCM) to Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][2][3] These polar aprotic solvents disrupt aggregation better than DCM.[1][2]

  • Concentration: Dilute the reaction. High concentrations (>0.5 M) promote aggregation.[1][2]

  • Add Chaotropes: If using SPPS (Solid Phase Peptide Synthesis), add 1% Triton X-100 or use a binary solvent system (DMF/DCM 1:1).[1][2]

Module 2: Catalysis vs. Heat (The Kinetic Fix)

Q: The reaction is too slow at 25°C. Can I heat it to 50°C?

A: Highly discouraged. Heating drives the reaction but degrades chiral purity. The preferred method to accelerate ONp coupling is Chemical Catalysis , not Thermal Energy.

The HOBt Trick: Add 1.0 equivalent of 1-Hydroxybenzotriazole (HOBt) or HOAt .[1][2][3]

  • Mechanism: The HOBt attacks the ONp ester to form the Z-D-Lys(Boc)-OBt ester in situ.[1][2][3]

  • Result: The OBt ester is significantly more reactive toward amines than the ONp ester, allowing the reaction to finish in <2 hours at 20°C, rather than 24 hours [2].

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired Aminolysis and the competing side reactions (Hydrolysis/Racemization) dependent on temperature.

ReactionPathway Start This compound (Reagent) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Slow at <15°C) Side_Rac D/L-Mix (Racemization) Start->Side_Rac Path B: Base + Heat (>35°C) Enolization Side_Hyd Z-D-Lys(Boc)-OH (Hydrolysis) Start->Side_Hyd Path C: Water + Heat Amine Amine (R-NH2) Amine->Intermediate Product Z-D-Lys(Boc)-NH-R (Desired Amide) Intermediate->Product Path A: Aminolysis (Favored at 20-25°C) Byproduct p-Nitrophenol (Yellow Indicator) Intermediate->Byproduct HOBt HOBt Catalyst HOBt->Start In-situ Activation

Figure 1: Kinetic pathways. Path A is the target.[2] Path B and C are thermal artifacts to be avoided.

Module 4: Standard Operating Procedure (SOP)

Objective: Coupling this compound to a primary amine with >98% chiral retention.

ParameterSpecificationNotes
Solvent DMF (Anhydrous)Preferred over DCM for solubility.[1][2][3]
Concentration 0.1 M - 0.2 MDo not over-concentrate.
Base DIEA (Diisopropylethylamine)Use 1.0 - 1.2 eq.[1][2][3] Avoid TEA (too nucleophilic).[1][2]
Catalyst HOBt (1.0 eq)CRITICAL: Use if reaction time >4 hours.[1][2]
Temperature 22°C ± 3°C Strictly controlled.
Time 4 - 16 HoursMonitor via TLC or HPLC.[1][2][3]

Step-by-Step Protocol:

  • Preparation: Dissolve the amine component (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIEA (1.0 eq). Note: If the amine is a salt (e.g., HCl salt), add enough DIEA to neutralize it first.[3]

  • Reagent Addition: Add This compound (1.1 eq) to the mixture.

  • The "Yellow" Check: The solution should turn yellow within 15 minutes.

    • Why? As the coupling proceeds, p-nitrophenol is released.[2][3] In the presence of DIEA, it forms a phenolate anion which is intensely yellow. No yellow = No reaction.

  • Monitoring: Stir at 22°C. Monitor disappearance of the ONp ester by TLC or HPLC.

  • Work-up: Dilute with EtOAc, wash with 5% NaHCO₃ (removes p-nitrophenol and Z-D-Lys(Boc)-OH byproduct), then 1M KHSO₄ (removes DIEA).

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures immediately.

Troubleshooting Start Problem Detected Q1 Is the solution Yellow? Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Colorless) Q1->No1 Q2 Is Product Forming? (TLC/HPLC) Yes1->Q2 Sol1 Check pH. Add more DIEA. Ensure Amine is free base. No1->Sol1 Yes2 Yes, but slowly Q2->Yes2 No2 No, only starting material Q2->No2 Sol2 Add 1.0 eq HOBt. Do NOT heat. Yes2->Sol2 Sol3 Check Steric Hindrance. Switch to HATU coupling (Abandon ONp ester). No2->Sol3

Figure 2: Diagnostic logic for this compound coupling issues.

References

  • Bodanszky, M. (1993).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2][3] (Detailed discussion on the reactivity and racemization risks of active esters).

  • König, W., & Geiger, R. (1970).[2][3] A new method for synthesis of peptides: Activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives.[1][2] Chemische Berichte, 103(3), 788-798.[1][2][3] (Foundational paper on HOBt catalysis).

  • Sigma-Aldrich Technical Bulletin. Z-D-Lys(Boc)-OH and derivatives properties.[1][2][3] (Confirmation of solubility and stability profiles).

  • Atherton, E., & Sheppard, R. C. (1989).[2][3] Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Protocols for ONp ester handling in SPPS). [1][2][3]

Sources

Technical Support Center: Purification of Peptides Synthesized with Z-D-Lys(Boc)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of peptides synthesized using Z-D-Lys(Boc)-ONp. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will delve into the nuances of purifying peptides containing the this compound residue, addressing common challenges and providing robust protocols to ensure the integrity and purity of your final product.

Introduction: The Chemistry of this compound in Peptide Synthesis

The use of this compound in peptide synthesis introduces a unique set of considerations for purification. The Z (benzyloxycarbonyl) group on the alpha-amine of D-lysine and the Boc (tert-butyloxycarbonyl) group on the epsilon-amine provide orthogonal protection, allowing for selective deprotection strategies. The ONp (p-nitrophenyl ester) is an activated leaving group for peptide bond formation. Understanding the chemical properties of these groups is paramount for successful purification.

The Z group is typically removed by catalytic hydrogenation, while the Boc group is labile to acidolysis (e.g., with trifluoroacetic acid, TFA).[1] This differential stability is the cornerstone of many synthetic strategies but also presents challenges in purification, as partially deprotected or modified peptides can be significant impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your this compound synthesized peptide.

Issue 1: Multiple Peaks on Analytical HPLC of Crude Peptide

  • Probable Cause A: Incomplete Deprotection. The presence of both Z and Boc protecting groups means that incomplete removal of either will result in a heterogeneous mixture. Incomplete TFA treatment may leave the Boc group intact, while inefficient hydrogenation will not fully remove the Z group.

  • Solution A:

    • Confirm Deprotection Conditions: Ensure your deprotection cocktails are fresh and of high purity. For Boc removal, a standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge carbocations.[2] For Z-group removal, ensure the palladium catalyst is active and the hydrogen pressure is adequate.

    • Optimize Reaction Time: Extend the deprotection time or perform a second treatment if you suspect incomplete removal. Monitor the reaction by analytical HPLC.

    • Mass Spectrometry Analysis: Use mass spectrometry (MS) to identify the masses of the major peaks. This will confirm if they correspond to fully deprotected, partially protected, or modified peptide.[3]

  • Probable Cause B: Side Reactions During Synthesis or Cleavage. Peptide synthesis is not always perfect, and side reactions such as incomplete coupling or racemization can occur.[][5] During cleavage, the reactive carbocations generated from the Boc group can cause side reactions if not properly scavenged.[2]

  • Solution B:

    • Review Synthesis Protocol: If MS data indicates truncated or modified sequences, review your coupling and deprotection steps during synthesis. Consider double coupling for sterically hindered amino acids.[6]

    • Effective Scavenging: Always use scavengers in your cleavage cocktail. TIS is effective at trapping the tert-butyl cation.[2]

Issue 2: Poor Recovery After Preparative HPLC

  • Probable Cause A: Peptide Precipitation on the Column. Peptides with hydrophobic protecting groups like Z can be poorly soluble in the initial mobile phase conditions of a reversed-phase HPLC gradient, causing them to precipitate at the head of the column.

  • Solution A:

    • Adjust Initial Mobile Phase: Increase the initial percentage of organic solvent (e.g., acetonitrile) in your gradient to improve the solubility of the protected peptide.

    • Sample Dissolution: Dissolve your crude peptide in a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before injection.[7][8] Be mindful of the injection volume to avoid solvent effects on the chromatography.

  • Probable Cause B: Irreversible Adsorption to the Stationary Phase. Highly hydrophobic peptides can sometimes interact too strongly with the C18 stationary phase, leading to poor elution and recovery.

  • Solution B:

    • Alternative Stationary Phase: Consider a less hydrophobic stationary phase, such as C8 or C4, or even a phenyl-based column.[9]

    • Ion-Pairing Agent: Ensure the presence of an ion-pairing agent like TFA (typically 0.1%) in both mobile phases to improve peak shape and recovery for peptides.[10]

Issue 3: Co-elution of Impurities with the Desired Peptide

  • Probable Cause: Similar Hydrophobicity of Impurities. Impurities with similar physicochemical properties to your target peptide, such as deletion sequences or isomers, can be challenging to separate.[]

  • Solution:

    • Optimize HPLC Gradient: A shallower gradient will increase the resolution between peaks.

    • Orthogonal Purification: If reversed-phase HPLC is insufficient, consider a second purification step using a different separation principle, such as ion-exchange or size-exclusion chromatography.[][11]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying a peptide containing a Z-group?

A1: For peptides still containing the hydrophobic Z-group, normal-phase chromatography on silica gel can be an effective initial purification step.[7][8] Solvent systems typically consist of chloroform, alcohols (isopropanol, ethanol, or methanol), and acetic acid.[7][8] Following this, or as an alternative, reversed-phase HPLC is the most common and powerful technique for peptide purification.[12][13]

Q2: How can I confirm the complete removal of both Z and Boc protecting groups?

A2: The most definitive method is mass spectrometry.[3] The expected mass of the fully deprotected peptide should be observed. You can also use analytical HPLC, as the deprotected peptide will have a significantly different retention time compared to the protected or partially protected forms.

Q3: My peptide is not precipitating from the cleavage cocktail with cold ether. What should I do?

A3: This can happen with hydrophilic or short peptides. First, try to reduce the volume of the TFA under a stream of nitrogen before adding the ether.[14] If it still doesn't precipitate, you can try adding a different non-polar solvent like hexane. If precipitation fails, you may need to directly purify the concentrated cleavage mixture by preparative HPLC.

Q4: What are the key parameters to consider when developing an HPLC purification method for my peptide?

A4: Key parameters include:

  • Column Chemistry: C18 is a good starting point, but C8, C4, or phenyl columns can be beneficial for very hydrophobic or very hydrophilic peptides.[13]

  • Pore Size: For most peptides, a pore size of 100-120 Å is suitable. For larger peptides, 300 Å may be necessary.[10]

  • Mobile Phase: A typical mobile phase system is water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[12]

  • Gradient: Start with a broad scouting gradient to determine the approximate elution time of your peptide, then optimize with a shallower gradient around that point for better resolution.[15]

Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% deionized water, and 2.5% TIS.

  • Reaction: Add the cleavage cocktail to your peptide resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.

  • Precipitation: Add the combined filtrate to a 50 mL tube and add 10-20 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Drying: Wash the peptide pellet with cold ether 2-3 times, then dry under vacuum.

Protocol 2: Catalytic Hydrogenation for Z-Group Removal
  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen gas (typically 1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by analytical HPLC. The reaction is typically complete within 2-24 hours.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol 3: Reversed-Phase HPLC Purification
  • System Preparation:

    • Column: C18, 5 µm particle size, 100 Å pore size.

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, DMF, or DMSO). Filter the sample through a 0.45 µm filter.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% to 65% B over 30-60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Data Presentation

Table 1: Common Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ReagentComments
BenzyloxycarbonylZ, CbzCatalytic Hydrogenation (H₂/Pd-C)Stable to mild acids and bases.[1]
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HF)Acid-labile protecting group.[1][16]
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Base-labile protecting group.[1]

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_purification Purification cluster_analysis Analysis Crude_Peptide Crude Peptide (Z-D-Lys(Boc)-Peptide) TFA_Cleavage TFA Cleavage (Boc Removal) Crude_Peptide->TFA_Cleavage Acidolysis Hydrogenation Catalytic Hydrogenation (Z Removal) TFA_Cleavage->Hydrogenation Sequential or Concurrent RP_HPLC Reversed-Phase HPLC Hydrogenation->RP_HPLC Purification Analytical_HPLC Analytical HPLC RP_HPLC->Analytical_HPLC Purity Check MS Mass Spectrometry RP_HPLC->MS Identity Confirmation Pure_Peptide Pure Peptide Analytical_HPLC->Pure_Peptide >95% Purity MS->Pure_Peptide

Caption: General workflow for deprotection and purification.

Deprotection_Chemistry cluster_Z Z-Group Removal cluster_Boc Boc-Group Removal Z_Peptide Z-NH-Peptide H2_PdC + H₂/Pd-C Z_Peptide->H2_PdC Free_Amine_Z H₂N-Peptide + Toluene + CO₂ H2_PdC->Free_Amine_Z Boc_Peptide Boc-NH-Peptide TFA + TFA Boc_Peptide->TFA Free_Amine_Boc H₃N⁺-Peptide + Isobutylene + CO₂ TFA->Free_Amine_Boc

Caption: Chemical transformation during deprotection.

References

  • Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected synthetic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]

  • Gabriel, T. F., Jimenez, M. H., Felix, A. M., Michalewsky, J., & Meienhofer, J. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. Semantic Scholar. [Link]

  • Katritzky, A. R., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Biotage. What do you do when your peptide synthesis fails? (2023). [Link]

  • Interchim. Peptides purification development in Reverse Phase. (n.d.). [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. (n.d.). [Link]

  • Angene Chemical. Safety Data Sheet. (2025). [Link]

  • Góngora-Benítez, M., et al. (2014). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 19(9), 13469-13483. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-31. [Link]

  • Herbert, A., & Rich, A. (2006). A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. Nucleic Acids Research, 34(16), e109. [Link]

  • Johansson, C. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. DiVA portal. [Link]

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155-161. [Link]

  • Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Link]

  • Yang, R., et al. (2021). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Journal of Pharmaceutical Sciences, 110(10), 3465-3473. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Reddit. Solid phase peptide synthesis help. (2021). [Link]

  • The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • AAPPTec. Planning a Peptide Synthesis. (n.d.). [Link]

  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). [Link]

  • Separation Science. Peptide analysis using reverse phase liquid chromatography. (n.d.). [Link]

  • ResearchGate. Reversed-Phase HPLC of Peptides – A Valuable Sample Preparation Tool in Bottom-Up Proteomics: Separation Selectivity in Single and Multi-dimensional Separation Modes. (2016). [Link]

  • Ciulli, A., & Abell, C. (2021). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. ACS Chemical Biology, 16(11), 2235-2244. [Link]

  • JoVE. Specificity Analysis-Protein Lysine Methyltransferases Using SPOT Peptide Arrays. (2022). YouTube. [Link]

  • AAPPTec. MSDS. (n.d.). [Link]

  • Resolve Mass Spectrometry. FDA Requirements for Peptide Characterization. (2025). YouTube. [Link]

Sources

Technical Support Center: Overcoming Slow Reaction Rates of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common and often frustrating challenge in organic synthesis: the slow reaction rates of sterically hindered amines. Bulky substituents around a nitrogen atom dramatically decrease its nucleophilicity, transforming typically straightforward reactions into significant synthetic hurdles.

This resource moves beyond simple protocol lists. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to empower you to overcome these synthetic challenges with confidence.

Quick Navigation

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a sterically hindered amine so slow or failing completely?

A1: The primary reason is steric hindrance . Large, bulky groups (e.g., tert-butyl, phenyl, or ortho-substituents on an aniline) physically obstruct the nitrogen's lone pair of electrons. This blockage prevents the amine from effectively attacking an electrophilic center, which is essential for bond formation. This leads to a significant decrease in the amine's Lewis basicity (nucleophilicity) , even though its Brønsted basicity (ability to accept a proton) may not be substantially affected.[1] Consequently, the activation energy for the reaction increases dramatically, resulting in very slow or non-existent reaction rates at standard conditions.

Q2: What are the first parameters I should adjust when a reaction is sluggish?

A2: Before resorting to more complex solutions, systematically evaluate these fundamental parameters:

  • Temperature: Increasing the reaction temperature provides the necessary kinetic energy to overcome the high activation barrier. Reactions that stall for days at room temperature can often reach completion in hours at elevated temperatures (e.g., 80-120 °C).[2][3] Be mindful of substrate stability at higher temperatures.

  • Solvent: The choice of solvent is critical. For many reactions, polar aprotic solvents like DMF, DMAc, NMP, or DMSO can accelerate rates by stabilizing charged intermediates and transition states without solvating the amine nucleophile as strongly as protic solvents. However, for some mechanisms, less coordinating solvents like 1,2-dichloroethane (DCE) or toluene can be beneficial.[4][5]

  • Concentration: In bimolecular reactions, increasing the concentration of reactants (within solubility limits) can increase the frequency of molecular collisions, potentially accelerating the reaction rate.

Q3: When should I consider using a non-nucleophilic base?

A3: A non-nucleophilic base is essential when your reaction requires a base to deprotonate a substrate or neutralize an acid byproduct, but your amine nucleophile is sluggish. Using a standard, unhindered base (like triethylamine) could lead to it competing with your desired amine as a nucleophile, resulting in unwanted side products. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA or Hünig's base), 2,6-lutidine, or 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) are too bulky to act as nucleophiles but are effective at scavenging protons.[6][7][8]

Troubleshooting Guide 1: Amide Bond Formation (The Challenge of Hindered Couplings)

Amide synthesis is arguably the most frequent reaction in drug discovery, but it becomes a major bottleneck when one or both coupling partners are sterically hindered.[9] Standard reagents often fail, leading to low yields or decomposition.[4]

Problem: My standard amide coupling (e.g., HATU, HOBt/EDC) is failing with a hindered amine like 2,6-diisopropylaniline.

Causality: Reagents like HATU and HOBt/EDC work by forming an activated O-acylisourea or active ester intermediate. A hindered amine must then attack the carbonyl carbon of this intermediate. The steric bulk on both the amine and potentially the activated ester creates a highly congested transition state, making the nucleophilic attack extremely slow and energetically unfavorable. Often, the activated intermediate decomposes before the desired reaction can occur.[4]

Solutions & Protocols
Solution 1: Switch to a More Reactive Electrophile (Acyl Halides)

The most direct approach is to increase the electrophilicity of the carboxylic acid partner. Converting the acid to an acyl chloride or fluoride creates a much "hotter" electrophile that is more susceptible to attack by a weak nucleophile.

  • Acyl Chlorides: Generated using reagents like oxalyl chloride or thionyl chloride. Crucially , a non-nucleophilic base like DIPEA or 2,6-lutidine must be used to neutralize the HCl byproduct. Using a nucleophilic base like triethylamine would lead to competitive acylation of the base.

  • Acyl Fluorides: These are often more stable than acyl chlorides but highly reactive towards amines.[4] Modern reagents like BTFFH can generate acyl fluorides in situ under mild conditions, proving highly effective for coupling hindered substrates, especially when combined with microwave heating.[4]

Solution 2: Employ Modern, Sterically-Tolerant Coupling Reagents

The development of specialized coupling reagents has revolutionized the synthesis of hindered amides. These reagents are designed to be highly reactive and less sensitive to steric bulk.

ReagentAcronymKey Features & Advantages
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMUHigh efficiency comparable to HATU but with improved safety (no explosive byproducts) and better solubility.[10] Particularly effective for microwave-assisted synthesis.
Propylphosphonic Anhydride T3P®A cyclic anhydride that gives superior results for sterically hindered couplings, often with low epimerization.[11]
Tetramethylfluoroformamidinium Hexafluorophosphate TFFHGenerates highly reactive amino acid fluorides in situ, which are excellent for coupling sterically demanding amino acids.[10]
Validated Protocol: COMU-Mediated Coupling of a Hindered Acid and Amine

This protocol provides a robust starting point for challenging amide couplings.

  • Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF or NMP.

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.5 equiv). Stir the mixture at room temperature for 15-20 minutes. A color change is often observed as the active ester forms.

  • Amine Addition: Add the sterically hindered amine (1.2 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gently heat to 50-80 °C. For extremely challenging substrates, microwave irradiation (e.g., 100-120 °C for 30-60 min) can be highly effective.[10][12][13]

  • Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent and wash sequentially with aqueous NaHCO₃, water, and brine to remove DMF and byproducts. Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting Guide 2: N-Alkylation (Navigating Substitution vs. Elimination)

Alkylation of hindered secondary amines is often plagued by slow SN2 reactions and competing E2 elimination pathways, especially with secondary or tertiary alkyl halides.[14]

Problem: My N-alkylation with a secondary alkyl bromide is giving low yields and significant amounts of alkene byproduct.

Causality: The SN2 reaction requires the amine's lone pair to attack the electrophilic carbon from the backside, displacing the leaving group. With a hindered amine and a secondary alkyl halide, this backside attack is severely obstructed. The amine may instead act as a base, abstracting a proton from a beta-carbon on the alkyl halide, leading to E2 elimination. Increasing the temperature to accelerate the sluggish SN2 reaction often disproportionately accelerates the E2 pathway as well.[14]

Troubleshooting Workflow for N-Alkylation

Caption: Decision-making workflow for troubleshooting hindered N-alkylation.

Solutions & Protocols
Solution 1: Enhance Electrophile Reactivity

Instead of forcing the reaction with a poor electrophile, switch to one with a better leaving group. The reactivity order is generally: Tosylates (OTs) > Iodides (I) > Bromides (Br) > Chlorides (Cl) . Alkyl tosylates are particularly effective for alkylating hindered secondary amines, often providing high yields where bromides fail.[15]

Solution 2: Alternative Synthetic Routes

When direct SN2 alkylation fails, alternative strategies that avoid the problematic bimolecular substitution step are necessary.

  • Reductive Amination: This is one of the most powerful methods for forming hindered tertiary amines.[16] The reaction involves the formation of an iminium ion from a ketone/aldehyde and a secondary amine, which is then reduced in situ. The steric hindrance is overcome during the initial condensation step, and the subsequent reduction is often facile.

  • Catalytic N-Alkylation with Alcohols: Modern catalytic methods, often employing Iridium or Ruthenium catalysts, can use alcohols as alkylating agents in a "borrowing hydrogen" mechanism.[17] This is a green and efficient alternative that avoids the use of alkyl halides altogether.[17][18]

Validated Protocol: Reductive Amination for Hindered Tertiary Amines

This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that is tolerant of the slightly acidic conditions needed for iminium ion formation.

  • Preparation: In a flask, dissolve the secondary amine (1.0 equiv) and the ketone or aldehyde (1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Iminium Formation: Add acetic acid (1.1 equiv) to catalyze the formation of the iminium ion. Stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the mixture. Be aware of potential gas evolution.

  • Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify as needed via column chromatography.

Troubleshooting Guide 3: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds. However, coupling sterically demanding partners (e.g., an ortho-disubstituted aryl halide with a hindered amine) remains a significant challenge.[2][19]

Problem: My Buchwald-Hartwig reaction between an ortho-substituted aryl bromide and a hindered secondary amine is failing.

Causality: The key steps in the catalytic cycle, namely reductive elimination, can be extremely slow for sterically congested substrates. The bulky groups on both the aryl ring and the amine prevent the molecules from adopting the necessary geometry for the final bond-forming step, leading to catalyst deactivation or decomposition rather than product formation.[2]

Key Factors in Hindered Buchwald-Hartwig Couplings

G cluster_0 Catalyst System cluster_1 Reaction Parameters Ligand Ligand Choice (Bulky, Electron-Rich) Success Success Ligand->Success Precatalyst Palladium Precatalyst (e.g., G3/G4 Palladacycles) Precatalyst->Success Base Base Selection (e.g., NaOtBu, LHMDS) Base->Success Solvent Solvent Choice (e.g., Toluene, Dioxane) Solvent->Success Temperature Temperature Control Temperature->Success

Caption: Critical components for successful hindered C-N cross-coupling.

Solutions & Protocols
Solution 1: Ligand Selection is Paramount

For hindered couplings, standard phosphine ligands like P(t-Bu)₃ are often insufficient. Success hinges on using specialized, bulky, and electron-rich biarylphosphine ligands that are designed to promote the difficult reductive elimination step.

Ligand ClassExampleKey Features
Buchwald Biarylphosphines RuPhos, XPhos, AdBrettPhosThese ligands possess bulky substituents that create a large "bite angle" and promote the crucial reductive elimination step for congested substrates.
Josiphos Ligands tBuXPhosFerrocene-based ligands that have also shown high efficacy in challenging C-N couplings.
Phosphorinane Ligands AlisonPhos, AliPhosThese have proven highly active for coupling hindered, electron-deficient anilines with hindered aryl halides.[19]
Solution 2: Optimize Base and Precatalyst
  • Base: A strong, non-coordinating base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. For extremely sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative.

  • Palladium Source: Using modern palladium precatalysts (e.g., XPhos Pd G3) is highly recommended. These catalysts are air-stable, easy to handle, and form the active Pd(0) species reliably and rapidly in solution, leading to more reproducible results than using sources like Pd(OAc)₂.

Validated Protocol: Buchwald-Hartwig Amination of a Hindered Substrate
  • Preparation: To a dry Schlenk tube or vial, add the aryl halide (1.0 equiv), the hindered amine (1.2 equiv), the appropriate biarylphosphine ligand (e.g., RuPhos, 2-4 mol %), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol %), and the base (NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) at least three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS. These reactions can take anywhere from 4 to 48 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate, dry the organic layer, concentrate, and purify by column chromatography.

Advanced Strategies for Recalcitrant Reactions

When conventional heating and reagent selection fail, advanced techniques can provide the necessary energy or unique reaction environment to drive the reaction forward.

Microwave-Assisted Synthesis

Microwave irradiation offers a powerful method for accelerating slow reactions by efficiently and rapidly heating the reaction mixture to temperatures that may be difficult to achieve with a standard oil bath.[20] This technique has proven exceptionally useful for hindered amide couplings and other sluggish transformations, often reducing reaction times from days to minutes.[12][21]

Alternative Catalysis

For C-N couplings, don't overlook copper catalysis. While historically requiring harsh conditions, modern ligand development has enabled Cu-catalyzed couplings of sterically hindered partners under much milder conditions, providing a valuable alternative to palladium.[22][23]

References

  • CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 151-158. [Link]

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science. [Link]

  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • A Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Synthesis. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center. PMC. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ResearchGate. [Link]

  • Microwave Assisted Synthesis of Py-Im Polyamides. Organic Letters. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. ResearchGate. [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Taylor & Francis Online. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. SINTEF. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC. [Link]

  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis. [Link]

Sources

Technical Support Center: Stability & Storage of p-Nitrophenyl (ONp) Esters

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome. You are likely here because you are observing degradation in your coupling reagents or enzyme substrates. p-Nitrophenyl (ONp) esters are robust activated esters used in peptide synthesis and biochemical assays, but they possess a specific "Achilles' heel": their activation makes them inherently susceptible to hydrolysis and nucleophilic attack. This guide moves beyond basic storage instructions to explain the mechanistic causes of decomposition and provides self-validating protocols to ensure your experimental success.

Module 1: Critical Storage Parameters (The "Golden Rules")

The stability of ONp esters is governed by the Arrhenius equation—lowering temperature and water activity drastically reduces the rate of hydrolysis.

The Thermal & Atmospheric Matrix

Store ONp esters according to this matrix to maximize shelf-life (typically 1–3 years if strictly followed).

Storage StateTemperatureAtmosphereContainer TypeExpected Stability
Solid (Lyophilized) -20°C (Standard)-80°C (Optimal)Argon/Nitrogen (Inert)Amber glass vial with Teflon-lined cap> 2 Years
Solution (DMF/DMSO) -20°CArgon (Strict)Not Recommended for >24 hours< 1 Week
Benchtop Usage 20°C–25°CDry AirDesiccator when not in useHours
The Moisture Protocol (Crucial)

Moisture is the primary cause of ONp decomposition. The ester bond is "activated" specifically to react with amines; water acts as a competing nucleophile.

  • The Equilibration Rule: Never open a cold vial of ONp ester directly in the lab air.

    • Mechanism:[1][2][3][4][5] Cold glass condenses atmospheric water vapor. This water mixes with the hygroscopic solid, initiating immediate surface hydrolysis.

    • Protocol: Remove vial from freezer

      
       Place in desiccator 
      
      
      
      Allow to reach Room Temp (30–60 mins)
      
      
      Open.

Module 2: Visualizing Decomposition

Unlike many chemical reagents, ONp esters have a built-in "self-indicator" mechanism. The leaving group, p-nitrophenol , is chromogenic.

Decomposition Mechanism: Hydrolysis

When exposed to moisture (especially with trace base), the ester cleaves.

Hydrolysis cluster_legend Visual Indicator Ester ONp Ester (Colorless/Pale) Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O Water H₂O (Moisture) Water->Intermediate Acid Free Acid (Byproduct) Intermediate->Acid PNP p-Nitrophenol (Yellow Indicator) Intermediate->PNP Leaving Group Release

Caption: Hydrolysis pathway of ONp esters. The release of p-nitrophenol serves as a visual warning system, turning the sample yellow.

Module 3: Troubleshooting & FAQs

Q1: My white ONp ester powder has turned slightly yellow. Is it ruined?

Diagnosis: The yellow color indicates the presence of free p-nitrophenol (or p-nitrophenolate anion), confirming that some hydrolysis has occurred.

  • Threshold: If the yellowing is faint, the bulk material may still be >95% pure.

  • Action: Perform a melting point check. Pure ONp esters have sharp melting points. If the range is wide (>2°C depression), purification is required.

  • Solution: Recrystallization. [6]

    • Dissolve the solid in a minimal amount of boiling Ethanol (or Ethyl Acetate).

    • Allow to cool slowly.

    • p-Nitrophenol is more soluble in the cold solvent than the ester, so it remains in the supernatant.

    • Filter the white crystals and dry under vacuum.

Q2: Can I store ONp esters in DMF or DMSO stock solutions?

Short Answer: No. Technical Insight:

  • Spontaneous Hydrolysis: Even "anhydrous" DMF often contains trace amines (dimethylamine) and water. In solution, the rotational freedom of the molecules increases the collision frequency with these nucleophiles.

  • Base Catalysis: If your solvent contains any tertiary amine (like DIEA) or if the DMF has degraded to release amines, the ONp ester will decompose within minutes to hours.

  • Protocol: Always weigh the solid fresh for every reaction. If you must make a stock, use anhydrous Dichloromethane (DCM) and use it within the workday.

Q3: My coupling efficiency is low despite using "fresh" ONp ester. Why?

Root Cause Analysis:

  • Invisible Hydrolysis: If the sample is white but old, it may have hydrolyzed to the free acid (which is also white) if the environment was acidic, preventing the yellow p-nitrophenolate from forming.

  • Slow Kinetics: ONp esters are less reactive than OSu (N-hydroxysuccinimide) or OPfp (Pentafluorophenyl) esters.

  • Troubleshooting Step: Add a catalyst. The addition of HOBt (1 equivalent) often accelerates the reaction by converting the ONp ester in situ to the more reactive OBt ester.

Module 4: Quality Control Workflow

Use this decision tree to evaluate reagent integrity before committing valuable peptide resin or substrate.

QC_Workflow Start Inspect ONp Reagent ColorCheck Is the Solid Yellow? Start->ColorCheck NoColor No (White/Off-white) ColorCheck->NoColor Pass YesColor Yes (Yellow/Orange) ColorCheck->YesColor Fail MeltingPoint Check Melting Point (MP) NoColor->MeltingPoint Recryst Recrystallize (EtOH/EtOAc) YesColor->Recryst If High Value Discard Discard / Repurpose YesColor->Discard If Low Value MPSharp MP Sharp & Correct MeltingPoint->MPSharp MPBroad MP Depressed/Broad MeltingPoint->MPBroad Use Proceed to Experiment MPSharp->Use MPBroad->Recryst

Caption: QC Decision Tree for evaluating ONp ester purity prior to synthesis.

References

  • LifeTein Peptide Storage Guidelines. LifeTein. (Accessed 2024).[2] Guidelines on lyophilized storage and preventing condensation. [Link]

  • GenScript Peptide Handling and Storage. GenScript. (Accessed 2024).[2] Detailed protocols for hygroscopic peptide reagents and anaerobic storage. [Link]

  • Active Ester-Based Peptide Bond Formation. Organic Chemistry Frontiers (RSC).[7] (2023).[7] Review of active ester reactivity (ONp vs OSu) and stability profiles. [Link]

  • Hydrolysis of p-Nitrophenyl Esters. National Institutes of Health (NIH) / PubMed. (2021).[3][8][9][10] Mechanistic insights into the hydrolysis rates of p-nitrophenyl esters in aqueous/organic systems. [Link]

  • Purification of Esters via Recrystallization. University of Rochester, Dept of Chemistry. Tips on recrystallizing aryl esters and removing impurities. [Link]

Sources

Technical Support Center: Monitoring Z-D-Lys(Boc)-ONp Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Reagent: Z-D-Lys(Boc)-ONp (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine p-nitrophenyl ester). Application: Introduction of D-Lysine residues in peptide synthesis (Solid Phase or Solution Phase). Critical Challenge: p-Nitrophenyl (ONp) esters react significantly slower than modern active esters (e.g., NHS, OBt). Premature termination of the coupling reaction leads to deletion sequences. Furthermore, the steric hindrance of the D-isomer and the bulky Z/Boc protecting groups can further retard kinetics.

The Solution: This guide provides a dual-verification protocol:

  • Quantitative Kinetic Monitoring: Measuring the release of the p-nitrophenol leaving group via UV-Vis spectroscopy.[1]

  • Qualitative End-Point Verification: Colorimetric resin testing (Kaiser/Chloranil) to confirm consumption of the free amine.

Diagnostic Workflow

The following diagram outlines the decision logic for monitoring the coupling efficiency.

CouplingWorkflow cluster_Tests Dual Monitoring System Start Start Coupling (this compound + Amine) Monitor Monitor Reaction Progress (1-24 Hours) Start->Monitor UV Method A: UV-Vis of Supernatant (Detect p-Nitrophenol Release) Monitor->UV Color Method B: Resin Color Test (Detect Free Amine) Monitor->Color Decision Is Coupling Complete? UV->Decision Plateau at Theoretical Abs Color->Decision Negative (Colorless) Recouple Incomplete: Perform Recoupling (Add Catalyst HOBt/HOAt) Decision->Recouple <95% Conv. Cap Trace Amine: Acetylation Capping Decision->Cap 95-99% Conv. Proceed Complete: Wash & Proceed Decision->Proceed >99% Conv. Recouple->Monitor Re-check

Caption: Logical workflow for monitoring ONp ester coupling, utilizing both supernatant analysis (leaving group) and resin analysis (substrate consumption).

Protocol A: Quantitative UV-Vis Monitoring (The "Expert" Method)

Unlike standard Fmoc monitoring, ONp esters release a chromophore (p-nitrophenol) that allows for real-time reaction tracking without consuming the peptide resin.

Principle: p-Nitrophenol absorbs weakly at 310 nm in neutral solution but shifts to ~400 nm with a high extinction coefficient (


) in basic solution (phenolate form).
Step-by-Step Procedure
  • Baseline Calculation: Determine the theoretical maximum concentration (

    
    ) of p-nitrophenol in your reaction volume if 100% coupling occurs.
    
  • Sampling: At defined time points (e.g., 1h, 4h, 12h, 24h), remove a 10

    
     aliquot of the reaction supernatant.
    
  • Dilution: Dilute the aliquot into 990

    
     of 0.1 M NaOH  (or a buffer pH > 8.0).
    
    • Note: The base is required to deprotonate the p-nitrophenol for detection at 400 nm.

  • Measurement: Measure Absorbance at 400 nm (

    
    ).
    
  • Calculation:

    
    
    
Reference Data for UV Analysis
ParameterValueCondition

(Acidic/Neutral)
310-320 nmDMF/DCM (Reaction solvent)

(Basic)
400-405 nm 0.1 M NaOH or Carbonate Buffer
Extinction Coefficient (

)
~18,000

At 400 nm, pH > 8
Visual Indicator Bright YellowIndicates release of leaving group

Critical Insight: If the absorbance plateaus at 60-70% of the theoretical maximum, the reaction has stalled. This is common with D-amino acids due to steric clash. Action: Add 1 equivalent of HOBt (Hydroxybenzotriazole) to catalyze the reaction.

Protocol B: Qualitative Resin Tests (End-Point)

While UV monitors the reagent, resin tests monitor the substrate. You must confirm the disappearance of the free amine on the solid support.

Kaiser Test (Ninhydrin)

Best for: Primary amines (e.g., Lysine side chain, N-terminus).

  • Reagents: Ninhydrin (5% in ethanol), Phenol (80% in ethanol), KCN (in pyridine).

  • Procedure: Wash resin with DCM. Add 2 drops of each reagent. Heat at 100°C for 5 mins.

  • Interpretation:

    • Blue/Purple Beads: Positive (Incomplete Coupling).

    • Yellow/Colorless Beads: Negative (Complete Coupling).

Chloranil Test

Best for: Secondary amines (e.g., if coupling to Proline) or when Kaiser is ambiguous.

  • Reagents: 2% Acetaldehyde in DMF, 2% p-Chloranil in DMF.

  • Procedure: Add reagents to resin at room temperature (5 mins).

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Incomplete).

    • Colorless/Amber: Negative (Complete).

Troubleshooting & FAQs

Q1: The reaction solution turned yellow immediately. Is it done?

No. The yellow color indicates the release of p-nitrophenol, which starts immediately upon addition. However, because ONp esters are slow-reacting (often requiring 12-24 hours), the presence of yellow color only confirms the start of the reaction. You must wait for the intensity to plateau (UV monitoring) and confirm with a negative Kaiser test.

Q2: My Kaiser test is slightly blue after 24 hours. Should I recouple?

Yes. A slight blue tint indicates 90-95% coupling. With this compound, the "D" configuration creates steric drag.

  • Recommended Action: Do not just add more ONp ester. Add 1.0 eq of HOBt (or HOAt) and react for another 4-6 hours. The hydroxybenzotriazole converts the slow ONp ester into a faster OBt ester in situ.

Q3: Why use ONp esters if they are slow?

ONp esters are historically significant because they are "active enough" to couple but "stable enough" to minimize racemization (conversion of D-Lys to L-Lys) compared to acid chlorides or uronium salts (HATU/HBTU) under basic conditions. For D-amino acids, maintaining chiral purity is often prioritized over speed.

Q4: Can I use standard Fmoc-monitoring (290 nm) for this?

No. this compound does not contain an Fmoc group. The Z (Cbz) group absorbs in the UV range (257 nm) but overlaps with many other signals. The p-nitrophenol release (400 nm in base) is the specific signature for this reaction.

Q5: Post-cleavage HPLC shows a peak with Mass = Expected - 128. What is it?

This is likely a Deletion Sequence (Missing Lysine). It confirms incomplete coupling.

  • Prevention: If UV monitoring shows <99% completion, perform an acetylation capping step (Acetic Anhydride/Pyridine) to terminate unreacted chains. This makes purification of the final peptide significantly easier.

References

  • National Institutes of Health (NIH). "Enzymatic Activity and Substrate Specificity... p-nitrophenol extinction coefficient."[2][3][4][5] Journal of Biological Chemistry. Available at: [Link]

  • Megazyme. "Extinction coefficient of p-nitrophenol." Knowledge Base. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Analysis Methods for Z-D-Lys(Boc)-ONp Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-Lys(Boc)-ONp (


-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester) is a critical activated intermediate in peptide synthesis. Its analysis presents a dual challenge: chemical instability (hydrolysis of the active ester) and stereochemical integrity (potential racemization of the D-isomer).

This guide compares the two industry-standard approaches required for full quality control: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity. Unlike generic amino acid analysis, the presence of the labile p-nitrophenyl ester (ONp) group dictates specific handling protocols to prevent on-column degradation.

Quick Comparison Matrix
FeatureMethod A: Acid-Stabilized RP-HPLC Method B: Normal-Phase Chiral HPLC
Primary Purpose Chemical Purity (Hydrolysis products, free ONp)Optical Purity (% D-isomer vs. L-isomer)
Stationary Phase C18 (Octadecylsilane)Polysaccharide-based (e.g., Amylose/Cellulose)
Mobile Phase Water/Acetonitrile + 0.1% TFAHexane/Isopropanol (Non-aqueous)
Detection Target Active Ester vs. Free 4-NitrophenolD-Enantiomer vs. L-Enantiomer
Key Limitation Cannot separate enantiomers effectivelyPoor solubility for some protected peptides; cost
Stability Risk Moderate (Requires acidic buffer to stop hydrolysis)Low (Non-aqueous conditions preserve ester)

Technical Deep Dive: Methodologies

Method A: Acid-Stabilized RP-HPLC (Chemical Purity)

The Gold Standard for "Active Content"

This method is designed to quantify the intact active ester against its primary degradation products: Z-D-Lys(Boc)-OH (hydrolyzed acid) and 4-nitrophenol (HONp).

  • Scientific Rationale: The p-nitrophenyl ester bond is hydrolytically unstable, particularly at neutral or basic pH. Standard neutral buffers (phosphate) will cause on-column hydrolysis, leading to "ghost peaks" and false low-purity results. We utilize 0.1% Trifluoroacetic Acid (TFA) to maintain a pH < 2.5. At this pH, the ester is stable, and the leaving group (4-nitrophenol) is protonated, shifting its UV max to ~317 nm, distinct from the ester.

Protocol 1: RP-HPLC Experimental Workflow
  • Column: C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Recommended: Agilent Zorbax Eclipse Plus or Phenomenex Luna.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column; heat accelerates ester hydrolysis).

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (active ester specific).

  • Gradient:

    • 0–2 min: 5% B (Equilibration)

    • 2–20 min: 5% → 90% B (Linear Gradient)

    • 20–25 min: 90% B (Wash)

Sample Preparation (Critical Step): Dissolve 1 mg of this compound in 1 mL of pure Acetonitrile . Do not dissolve in water or methanol/water mixtures, as nucleophilic attack by water or methanol (transesterification) will degrade the sample before injection.

Method B: Chiral HPLC (Enantiomeric Purity)

The Stereochemical Check

Because this compound is a D-amino acid derivative, ensuring it contains <0.5% of the L-isomer is vital for preventing downstream biological inactivity in peptide drugs.

  • Scientific Rationale: Standard C18 columns cannot distinguish between the D and L mirror images. We use a polysaccharide-based chiral stationary phase (CSP) in Normal Phase mode. This creates a "chiral pocket" interaction that retains one enantiomer longer than the other.

Protocol 2: Chiral Separation Workflow
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (85:15 v/v).

    • Note: No acid is usually required for protected esters, but 0.1% TFA can be added if peak tailing occurs.

  • Flow Rate: 0.5 – 1.0 mL/min (Isocratic).

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

Data Interpretation: The L-isomer (impurity) typically elutes after the D-isomer (major peak) on AD-H columns, but elution order must be confirmed by injecting a known L-standard (Z-L-Lys(Boc)-ONp).

Visualizing the Analytical Logic

Diagram 1: Degradation & Detection Logic

This diagram illustrates why specific wavelengths and buffers are chosen based on the degradation pathway of the molecule.

G cluster_0 HPLC Detection Strategy Ester This compound (Active Ester) Hydrolysis Hydrolysis (pH > 7 or H2O) Ester->Hydrolysis Unstable in Neutral Buffer Acid Z-D-Lys(Boc)-OH (Impurity 1) Hydrolysis->Acid HONp 4-Nitrophenol (Impurity 2) Hydrolysis->HONp Acid_UV Absorbs @ 210-220nm Acid->Acid_UV HONp_UV Absorbs @ 317nm (Acid) Absorbs @ 400nm (Base) HONp->HONp_UV

Caption: Degradation pathway of this compound showing the generation of 4-nitrophenol, which requires acidic HPLC conditions for stable detection.

Diagram 2: Method Selection Workflow

A decision tree for researchers to select the correct protocol based on their immediate data needs.

Workflow Start Start: this compound Sample Question What is the Analytical Goal? Start->Question PathA Determine Active Content % (Check for Hydrolysis) Question->PathA PathB Determine Enantiomeric Excess (Check for D vs L) Question->PathB MethodA Method A: RP-HPLC (C18) Mobile Phase: ACN/H2O + 0.1% TFA PathA->MethodA ResultA Output: % Purity vs. Free Nitrophenol MethodA->ResultA MethodB Method B: Chiral HPLC (AD-H) Mobile Phase: Hexane/IPA PathB->MethodB ResultB Output: % ee (D-isomer purity) MethodB->ResultB

Caption: Decision matrix for selecting between RP-HPLC and Chiral HPLC based on specific quality control requirements.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a broad peak or rising baseline, your sample is likely hydrolyzing in the autosampler.

    • Fix: Ensure the sample diluent is anhydrous Acetonitrile. Keep the autosampler temperature at 4°C if possible.

  • Peak Tailing (Chiral): Protected amino acids can interact with the silica matrix.

    • Fix: Add 0.1% TFA to the Hexane/IPA mobile phase to suppress silanol interactions.

  • Transesterification: Avoid using Methanol or Ethanol as solvents. The active "ONp" ester can swap with the solvent alcohol (forming a methyl ester), which is a distinct impurity often missed because it elutes similarly to the product.

References

  • Benoiton, N. L. (2016). Chemistry of Peptide Synthesis. CRC Press.
  • Agilent Technologies. (2020). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Link

  • BOC Sciences. (2025). Chiral Analysis & Separation Services.[][]

  • Sigma-Aldrich (Merck). (2023). Fundamental of p-nitrophenol analysis and UV shifts. (General reference on the pH-dependent absorbance of the nitrophenol leaving group).

Sources

comparison of Z-D-Lys(Boc)-ONp vs Z-D-Lys(Boc)-OSu reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between two activated ester derivatives of the protected amino acid Z-D-Lys(Boc)-OH : the p-nitrophenyl ester (ONp) and the N-hydroxysuccinimide ester (OSu) .

Executive Summary

For modern peptide synthesis and drug development applications, Z-D-Lys(Boc)-OSu is generally the superior reagent due to its higher reactivity and significantly easier workup (water-soluble by-products).

Z-D-Lys(Boc)-ONp remains a relevant alternative in specific niche applications where high hydrolytic stability is required during storage or where the release of the yellow chromophore (p-nitrophenol) is utilized to spectrophotometrically monitor reaction progress.

FeatureZ-D-Lys(Boc)-OSuThis compound
Reactivity High (Fast coupling, typically 1–4 hours)Moderate (Slow coupling, typically 12–24 hours)
Leaving Group N-Hydroxysuccinimide (HOSu)p-Nitrophenol (HONp)
By-product Removal Easy (Water soluble)Difficult (Requires extensive washing/extraction)
Solubility Good in DMF, DCM, DioxaneGood in DMF, DCM, EtOAc
Visual Monitoring None (Colorless)Yes (Releases yellow p-nitrophenolate)
Hydrolytic Stability Moderate (Sensitive to moisture)High (Very stable solid)

Scientific Foundation: Mechanism of Action

Both reagents function as activated esters . The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the leaving group (OSu or ONp), facilitating nucleophilic attack by the amino group of the coupling partner.

Aminolysis Mechanism

The reaction proceeds via a tetrahedral intermediate, followed by the collapse of the intermediate and expulsion of the leaving group.

Aminolysis Start Activated Ester (Z-D-Lys(Boc)-OX) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine Amine Nucleophile (H2N-R') Amine->Intermediate Product Peptide Bond (Amide) Intermediate->Product Collapse ByProduct Leaving Group (HO-X) Intermediate->ByProduct Expulsion

Figure 1: General mechanism of aminolysis for activated esters. X represents the Succinimide or p-Nitrophenyl group.

Reactivity & Kinetics

The reactivity difference is largely governed by the acidity (pKa) of the conjugate acid of the leaving group. A lower pKa generally indicates a better leaving group.

  • N-Hydroxysuccinimide (HOSu): pKa ≈ 6.0

  • p-Nitrophenol (HONp): pKa ≈ 7.15

Consequently, the OSu ester is more reactive toward aminolysis than the ONp ester. In practical terms, OSu couplings often reach completion within hours, whereas ONp couplings may require overnight stirring or elevated temperatures (which increases racemization risk).

Detailed Comparative Analysis

By-Product Removal (The Critical Differentiator)
  • OSu Route: The by-product, N-hydroxysuccinimide, is highly soluble in water. It can be effortlessly removed by simple aqueous washing (e.g., NaHCO₃ or water washes) during the workup phase.

  • ONp Route: The by-product, p-nitrophenol, is less water-soluble and can be persistent. It often requires multiple washes with basic solutions (where it forms the bright yellow nitrophenolate anion) to remove. Traces of p-nitrophenol are difficult to strip from hydrophobic peptides.

Racemization Risks

Since the N-terminus is protected by a Z (Benzyloxycarbonyl) group—a carbamate—both esters are highly resistant to racemization compared to amide-protected (e.g., Acetyl, Benzoyl) amino acids. The Z-group prevents the formation of the oxazolone intermediate, which is the primary pathway for racemization.

  • Verdict: Both are safe for chiral integrity under standard conditions. However, the longer reaction times required for ONp esters increase the exposure of the chiral center to base, theoretically slightly increasing the risk of base-catalyzed epimerization if the reaction is forced.

Monitoring
  • ONp Advantage: The release of p-nitrophenol provides a built-in "reaction indicator." In the presence of tertiary bases (like DIEA), the solution turns yellow as the leaving group is liberated. The intensity of the yellow color correlates with conversion.

  • OSu Disadvantage: The reaction is colorless. Progress must be monitored via TLC (Thin Layer Chromatography) or HPLC.

Experimental Protocols

Protocol A: High-Efficiency Coupling with Z-D-Lys(Boc)-OSu

Best for: Standard synthesis, valuable intermediates, speed.

  • Preparation: Dissolve 1.0 equivalent of the amino component (free amine) in DMF or DCM.

  • Activation: Add 1.1–1.2 equivalents of Z-D-Lys(Boc)-OSu .

  • Base Addition: Add 1.5–2.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

    • Note: Ensure pH is basic (apparent pH 8–9 on wet pH paper).

  • Reaction: Stir at room temperature for 2–4 hours .

  • Monitoring: Check TLC for disappearance of the amine.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with 5% NaHCO₃ (Removes HOSu).

    • Wash 1x with Water.

    • Wash 2x with 1M KHSO₄ or 5% Citric Acid (Removes unreacted amine/base).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Monitored Coupling with this compound

Best for: Educational demonstrations, slow/controlled reactions, or when HPLC/TLC is unavailable.

  • Preparation: Dissolve 1.0 equivalent of the amino component in DMF.

  • Reagent Addition: Add 1.1–1.2 equivalents of This compound .

  • Base Addition: Add 1.5 equivalents of DIPEA.

    • Observation: The solution will slowly turn yellow as p-nitrophenol is released.

  • Reaction: Stir at room temperature for 12–24 hours (Overnight).

  • Workup (Critical Step):

    • Dilute with EtOAc.

    • Wash repeatedly (5–6 times) with 1M Na₂CO₃ or 5% NaHCO₃ until the aqueous layer no longer turns yellow .

    • Warning: p-Nitrophenol is toxic and persistent; ensure complete removal to prevent contamination of the final product.

    • Proceed with acid/brine washes as in Protocol A.

Workflow Visualization

Workflow cluster_OSu OSu Coupling (Preferred) cluster_ONp ONp Coupling (Legacy/Specific) Start_OSu Mix Amine + Z-D-Lys(Boc)-OSu React_OSu Stir 2-4 Hours Start_OSu->React_OSu Wash_OSu Wash with NaHCO3 (HOSu removed easily) React_OSu->Wash_OSu Pure_OSu Pure Peptide Wash_OSu->Pure_OSu Start_ONp Mix Amine + this compound React_ONp Stir 12-24 Hours (Yellow Color Develops) Start_ONp->React_ONp Wash_ONp Extensive Basic Washes (Remove Yellow p-Nitrophenol) React_ONp->Wash_ONp Pure_ONp Pure Peptide Wash_ONp->Pure_ONp

Figure 2: Comparative workflow efficiency. Note the extended time and washing steps required for the ONp route.

References

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). "The Use of N-Hydroxysuccinimide Esters in Peptide Synthesis." Journal of the American Chemical Society. Link

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Fundamental text on active ester reactivity).
  • Sigma-Aldrich. "Boc-Lys(Boc)-OSu Product Specification." (Provides baseline data for Lysine active esters). Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Review of coupling efficiency and racemization). Link

  • PubChem. "Compound Summary: Z-Lys(Z)-OSu."[1] (Structural and property verification). Link

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Z-D-Lys(Boc)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-D-Lys(Boc)-ONp (N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester) is a reactive amino acid derivative used in peptide synthesis.[1][2] Its disposal requires strict adherence to protocols due to the active ester moiety , which hydrolyzes to release p-nitrophenol , a toxic and persistent environmental pollutant.

Immediate Action Directives:

  • DO NOT dispose of down drains or in municipal trash.

  • DO NOT mix with strong oxidizers or strong bases in uncontrolled waste streams.

  • Segregate as Toxic Organic Waste .

Chemical Profile & Hazard Assessment

Understanding the chemical behavior of this compound is the foundation of a safe disposal plan.

FeatureSpecificationCausality / Safety Implication
CAS Number 2212-69-3 (L-isomer analog ref)Use for specific SDS lookup and waste manifesting.
Functional Group -ONp (p-Nitrophenyl Ester) High Reactivity: This group is designed to be a good leaving group. Upon contact with water or bases, it hydrolyzes rapidly.
Byproduct p-Nitrophenol Toxicity: Hydrolysis releases p-nitrophenol (EPA Waste Code U170), which is toxic, an irritant, and turns bright yellow in basic solutions.
Physical State White to off-white powderInhalation Risk: Fine dust can irritate the respiratory tract. Use a fume hood.[3][4]
Storage -20°C, DesiccatedMoisture sensitivity leads to auto-degradation before disposal.
Waste Stream Segregation & Classification

Proper segregation prevents cross-reactivity in waste drums.

Decision Matrix: Solid vs. Liquid Waste

Waste_Segregation Start Waste Material Source Type Physical State? Start->Type Solid Solid (Pure Substance) Type->Solid Expired/Spilled Powder Liquid Liquid (Reaction Mixture) Type->Liquid Mother Liquor/Wash Action_Solid Pack in Original Container Label: Toxic Solid, Organic Solid->Action_Solid Quench CRITICAL STEP: Quench Active Ester Liquid->Quench Check_Solvent Solvent Type? Halogenated DCM / Chloroform Check_Solvent->Halogenated NonHalogenated DMF / DMSO / THF Check_Solvent->NonHalogenated Dispose_Halo Halogenated Waste Stream (High BTU Incineration) Halogenated->Dispose_Halo Dispose_NonHalo Non-Halogenated Waste Stream (Fuel Blending) NonHalogenated->Dispose_NonHalo Quench->Check_Solvent

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent context.

Detailed Disposal Procedures
Scenario A: Solid Waste (Expired or Unused Shelf Stock)

Context: You have a bottle of this compound that has degraded or is no longer needed.

  • Do Not Quench: Do not attempt to dissolve and quench solid material yourself unless you have a specific reactor setup. Adding water to the bulk solid can generate heat and toxic p-nitrophenol sludge unpredictably.

  • Packaging: Keep the material in its original manufacturer container if the seal is intact. If the container is compromised, place it inside a clear, heavy-duty polyethylene bag or a wide-mouth HDPE jar.

  • Labeling:

    • Primary Hazard: Toxic.[5][6]

    • Text: "Waste Toxic Solid, Organic, N.O.S. (Contains this compound)".

  • Disposal Path: Lab Pack for high-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures & Filtrates)

Context: Waste solvent from a peptide coupling reaction containing unreacted active ester.

The "Quench-First" Protocol: Active esters should be deactivated before being added to bulk waste drums to prevent pressure buildup or polymerization.

  • Quenching (Deactivation):

    • Add a reactive amine (e.g., Ethanolamine or Morpholine ) to the waste solution.

    • Ratio: Add 1.5 - 2 equivalents relative to the estimated residual ester.

    • Mechanism:[5][7][8][9] The amine reacts rapidly with the -ONp ester to form a stable amide, releasing p-nitrophenol.

    • Observation: The solution will likely turn yellow . This is the p-nitrophenolate anion, confirming the release of the leaving group.

  • Neutralization (Optional but Recommended):

    • If the waste is very basic (pH > 9), the p-nitrophenol exists as a salt (water-soluble).

    • Carefully acidify with dilute HCl to pH ~5-6. This converts the p-nitrophenolate back to p-nitrophenol (organic soluble), ensuring it stays in the organic waste phase rather than partitioning into aqueous washes that might be mishandled.

  • Consolidation:

    • Pour the quenched mixture into the appropriate solvent waste container (Halogenated or Non-Halogenated).

    • Warning: Ensure the waste container is compatible with "Toxic" constituents (Waste Code U170 for p-nitrophenol contamination).

Spill Response Protocol

Spill Kit Requirements: Nitrile gloves (double gloved recommended), P95/N95 particulate respirator (for dust), safety goggles, absorbent pads, and scoop.

Spill TypeImmediate ActionCleanup Procedure
Dry Powder Avoid Dust Generation 1.[5][7][10] Cover spill with wet paper towels to suppress dust.2. Scoop material into a bag.3. Wipe surface with dilute NaOH (yellow color indicates cleaning is working) followed by water.4. Dispose of all materials as solid hazardous waste.
Liquid/Solution Contain & Absorb 1. Surround with absorbent socks.2. Cover with vermiculite or spill pads.3. Collect into a sealed container.4. Label as "Debris contaminated with Toxic Organic Esters".
Regulatory & Safety References

Why this matters: The byproduct, p-Nitrophenol, is a listed hazardous waste under RCRA (Resource Conservation and Recovery Act). While the intact ester is not explicitly listed, its degradation product triggers strict regulatory oversight.

  • US EPA Waste Code U170: Specific listing for p-Nitrophenol.[3] Waste streams containing significant amounts of hydrolyzed ester must be treated with this toxicity characteristic in mind.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

References
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Z-Lys-ONp hydrochloride. Retrieved from

  • PubChem. (2025). Compound Summary: Boc-Lys(Boc)-ONp (Analogous Active Ester).[10] National Library of Medicine. Retrieved from

  • US Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (P and U Lists). Retrieved from

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Journal of Organic Chemistry. Retrieved from

Sources

Operational Safety Guide: Handling Z-D-Lys(Boc)-ONp in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory handling, synthesis, and disposal of activated amino acid esters.

  • Target Compound: Z-D-Lys(Boc)-ONp (N-

    
    -Benzyloxycarbonyl-N-
    
    
    
    -tert-butoxycarbonyl-D-lysine 4-nitrophenyl ester).
  • Primary Hazard Driver: Hydrolysis/Aminolysis release of 4-Nitrophenol (

    
    -nitrophenol) .
    

Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that while the protected amino acid backbone (Z-D-Lys-Boc) is relatively benign, the 4-nitrophenyl ester (ONp) moiety transforms this reagent into a significant contact and inhalation hazard.

Upon contact with moisture (mucous membranes) or nucleophiles (amines), the ester bond cleaves, releasing 4-nitrophenol . This byproduct is toxic, a potent skin irritant, and a sensitizer. Furthermore, the solvents required for its use (typically DMF or DCM) aggressively permeate standard glove materials, carrying the toxic payload directly to the skin.

Hazard Characteristic Table
Hazard CategorySpecific ThreatMechanism of Action
Acute Toxicity Inhalation/IngestionThe powder is fine and easily aerosolized. Inhalation causes respiratory tract irritation and systemic absorption of nitrophenol.
Skin Corrosion Irritation & StainingReleases 4-nitrophenol on skin contact. Causes immediate yellow staining (indicator of exposure) and potential sensitization.
Solvent Synergy Dermal PermeationCRITICAL: When dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF), the solution penetrates standard nitrile gloves in <2 minutes.
Sensitization Allergic ReactionRepeated exposure to activated esters can induce hypersensitivity and anaphylactic-like reactions.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense. Do not rely on PPE alone; use Engineering Controls (Fume Hood) as the primary barrier.

Hand Protection (The "Double-Shell" Protocol)
  • Rationale: Standard disposable nitrile gloves (4-5 mil) offer insufficient protection against the solvents (DCM/DMF) used to dissolve this compound.

  • Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as a sweat barrier and last-resort indicator.

    • Outer Layer: Silver Shield® (Laminate) or Thick Nitrile (>8 mil) depending on solvent.

    • If using DCM: You MUST use Silver Shield/PE Laminate gloves or change standard nitrile gloves every 5 minutes. DCM breakthrough time for thin nitrile is <1 minute.[1]

    • If using DMF: Standard nitrile offers moderate protection (30+ mins), but double gloving is mandatory to prevent micro-perforations.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Powder Handling outside hood): N95 or P100 particulate respirator.

  • Secondary (Spill Cleanup): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter.

Eye & Body Protection[2][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the "jumping" nature of electrostatic lyophilized powders.

  • Body: Lab coat (knee length, buttoned) + Tyvek® Sleeve Covers .

    • Why Sleeves? The gap between the glove cuff and lab coat is the most common exposure point during reaching motions inside a fume hood.

Part 3: Hierarchy of Controls (Visualization)

The following diagram illustrates the mandatory safety hierarchy for handling activated esters.

HierarchyOfControls cluster_0 Critical Failure Point Elimination Elimination/Substitution (Not possible: Reagent required for synthesis) Engineering Engineering Controls (Fume Hood, Balance Enclosure) Elimination->Engineering If unavoidable Admin Admin Controls (SOPs, Access Restriction, Training) Engineering->Admin Supported by PPE PPE (Last Resort) (Double Gloves, Goggles, Lab Coat) Admin->PPE Reinforced by

Figure 1: Hierarchy of Controls. Note that PPE is the least effective control measure and must be supported by robust engineering controls.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Aliquoting (High Dust Risk)
  • Preparation: Place the balance inside the fume hood or use a dedicated powder weighing enclosure. If the balance is on an open bench, use a static-free disposable spatula and a tared weighing boat with a funnel neck.

  • Static Control: this compound is often electrostatic. Use an ionizing fan if available to prevent powder dispersal.

  • Transfer: Slowly transfer the powder. Do not "dump." If powder lands on the balance pan, wipe immediately with a methanol-dampened Kimwipe (wear gloves).

Phase B: Solubilization & Coupling (High Permeation Risk)
  • Solvent Addition: Add DMF or DCM directly to the reaction vessel containing the solid.

  • Vessel Management: Keep the reaction vessel capped whenever possible. The release of

    
    -nitrophenol turns the solution yellow; this is a visual indicator of hydrolysis or reaction progress.
    
  • Glove Discipline: Once the solid is in solution, assume your outer gloves are contaminated. Change outer gloves immediately if a splash occurs.[1][2]

Phase C: Quenching & Disposal
  • Quenching: Unreacted active ester should be quenched with a primary amine (e.g., ethanolamine) or mild base to force hydrolysis before disposal, converting the reactive ester into free nitrophenol (toxic but non-reactive).

  • Waste Segregation:

    • Solid Waste: Contaminated weighing boats/gloves

      
       Hazardous Solid Waste.
      
    • Liquid Waste: Segregate into Halogenated (if DCM used) or Non-Halogenated (if DMF used) waste streams.

    • Labeling: Explicitly label waste tag with "Contains p-Nitrophenol - TOXIC."

Part 5: Workflow Logic & Decision Tree

This workflow guides the researcher through the handling process based on the state of the matter.

HandlingWorkflow Start Start: this compound StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Dry Liquid Solution (DMF/DCM) StateCheck->Liquid Dissolved DustControl Control: Fume Hood + Static Control Solid->DustControl Weighing Action: Weighing DustControl->Weighing Weighing->Liquid PermeationControl Control: Double Gloving (Laminate for DCM) Liquid->PermeationControl Reaction Action: Coupling PermeationControl->Reaction Quench Quench Excess Reagent Reaction->Quench Waste Dispose as Haz Waste (Label: Nitrophenol) Quench->Waste

Figure 2: Operational Workflow. Note the transition of risk from Inhalation (Solid) to Dermal Permeation (Liquid).

Part 6: Emergency Response

Accidental Spills (Solid)
  • Do NOT use a brush or broom (creates dust).

  • Method: Cover spill with wet paper towels (water/methanol mix) to dampen the powder, then scoop up.

  • Decontamination: Wipe the surface with 0.1M NaOH (Sodium Hydroxide). The surface will turn bright yellow if nitrophenol residue remains. Continue cleaning until no yellow color appears.

Skin Exposure[4][6][7][8][9][10][11]
  • Immediate Action: Remove contaminated clothing/gloves immediately.

  • Wash: Rinse with copious amounts of water and soap for 15 minutes.

  • Indicator: Skin may stain yellow. This is a sign of reaction with skin proteins. Seek medical attention if irritation persists or if the area is large.

Eye Exposure
  • Flush: Use emergency eyewash station for 15 minutes, holding eyelids open.

  • Medical: Seek immediate ophthalmological evaluation. Activated esters can cause corneal damage.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9864, 4-Nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.